molecular formula C12H13NO3 B2602029 2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid CAS No. 1368503-69-8

2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid

Cat. No.: B2602029
CAS No.: 1368503-69-8
M. Wt: 219.24
InChI Key: YWWVWWWUWFEZKC-UHFFFAOYSA-N
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Description

2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid (CAS Number: 1368503-69-8 ) is a high-purity chemical compound with a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol . This phenylacetic acid derivative, characterized by a pyrrolidin-2-one substituent, serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry research . Researchers utilize this compound in the design and synthesis of novel chemical entities, particularly in the exploration of vicinal diaryl-substituted heterocycles, which are structures of interest in developing potential pharmacologically active agents . The compound's structure, featuring both a carboxylic acid and an amide group, makes it a versatile intermediate for constructing more complex molecules. As a standard precaution, this product is intended for research purposes in laboratory settings only and is not meant for diagnostic, therapeutic, or any human or veterinary use . Please refer to the available Safety Data Sheet for proper handling guidelines, which includes hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-5-2-6-13(11)10-4-1-3-9(7-10)8-12(15)16/h1,3-4,7H,2,5-6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWVWWWUWFEZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368503-69-8
Record name 2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetic acid
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Foundational & Exploratory

Neuro-Lactam 47 (NL-47): A Technical Guide to its Biological Targets and Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the biological targets of 3-(2-oxopyrrolidin-1-yl)phenylacetic acid.

Disclaimer

The compound "3-(2-oxopyrrolidin-1-yl)phenylacetic acid" is not a widely studied or characterized molecule in publicly available scientific literature. Therefore, this technical guide has been constructed as a hypothetical case study to illustrate the process of target identification and validation for a novel chemical entity with a similar structure. The experimental data, biological targets, and mechanisms described herein are plausible, but fictional, and are intended to serve as an example of a comprehensive scientific whitepaper.

Abstract

This guide provides a comprehensive technical overview of the biological targets of the novel synthetic compound 3-(2-oxopyrrolidin-1-yl)phenylacetic acid, herein referred to as Neuro-Lactam 47 (NL-47). Drawing from a series of preclinical investigations, we elucidate a dual mechanism of action centered on the modulation of synaptic plasticity and the enhancement of neurotrophic support. The primary biological target identified is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, where NL-47 acts as a positive allosteric modulator. A secondary, yet significant, mechanism involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF) expression through a pathway involving the transcription factor CREB. This document details the experimental methodologies, presents key data, and discusses the therapeutic potential of NL-to 47 in the context of cognitive disorders.

Introduction and Rationale

The pyrrolidinone core is a privileged scaffold in central nervous system (CNS) drug discovery, most notably found in the racetam class of nootropics. These compounds are known to modulate neurotransmitter systems and enhance cognitive function, although their precise mechanisms of action are often multifaceted. NL-47, or 3-(2-oxopyrrolidin-1-yl)phenylacetic acid, was synthesized to integrate the pyrrolidinone moiety with a phenylacetic acid side chain, a structure intended to optimize blood-brain barrier permeability and enhance target engagement.

Initial phenotypic screening in primary cortical neuron cultures revealed that NL-47 significantly increased neuronal firing frequency and promoted neurite outgrowth, suggesting a potent effect on synaptic function and neuronal health. These observations prompted a dedicated target deconvolution effort to identify the specific molecular entities responsible for these effects. This guide outlines the findings of that investigation.

Primary Target: Positive Allosteric Modulation of AMPA Receptors

The rapid increase in neuronal activity observed in initial screens pointed towards the modulation of fast-acting ionotropic glutamate receptors. Given their central role in excitatory neurotransmission and synaptic plasticity, AMPA receptors were prioritized as a potential primary target.

Mechanistic Hypothesis and Experimental Validation

We hypothesized that NL-47 does not act as a direct agonist at the glutamate binding site, but rather as a positive allosteric modulator (PAM). AMPA receptor PAMs typically bind to a site distinct from the agonist-binding pocket and act by slowing the receptor's deactivation and/or desensitization, thereby prolonging the synaptic current.

To test this, whole-cell patch-clamp electrophysiology was performed on HEK293 cells expressing human GluA2/3 AMPA receptors. The results demonstrated that NL-47 had no effect in the absence of glutamate but significantly potentiated glutamate-evoked currents in a concentration-dependent manner.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the effect of NL-47 on glutamate-evoked currents at recombinant AMPA receptors.

  • Cell Culture: HEK293 cells stably expressing human GluA2 and GluA3 subunits are cultured on glass coverslips.

  • Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution containing (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, adjusted to pH 7.3 with CsOH.

  • Recording:

    • Coverslips are transferred to a recording chamber continuously perfused with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4.

    • A whole-cell patch is established on a target cell, and the membrane potential is clamped at -60 mV.

  • Drug Application: A rapid solution exchange system is used to apply glutamate (10 mM) for 2 ms to evoke a baseline AMPA current.

  • Modulator Application: After a stable baseline is established, cells are pre-incubated with varying concentrations of NL-47 (0.1 µM to 100 µM) for 60 seconds, followed by co-application of NL-47 and glutamate (10 mM).

  • Data Analysis: The peak amplitude and decay time constant of the glutamate-evoked currents are measured and compared between baseline and NL-47 conditions. An increase in the decay time is indicative of a PAM that slows deactivation.

Signaling Pathway and Data Summary

The potentiation of AMPA receptor currents by NL-47 is a direct mechanism that enhances synaptic strength. This is a key process in the formation of memories and learning.

AMPA_Modulation cluster_postsynaptic Postsynaptic Membrane Glutamate Glutamate AMPA_R AMPA Receptor (GluA2/3) Glutamate->AMPA_R Binds to Agonist Site NL47 NL-47 (PAM) NL47->AMPA_R Binds to Allosteric Site Ion_Channel Ion Channel (Open) AMPA_R->Ion_Channel Conformational Change Na_Influx Na+ Influx (Depolarization) Ion_Channel->Na_Influx Prolonged Opening BDNF_Pathway NL47 NL-47 AMPA_R AMPA Receptor NL47->AMPA_R Potentiates Ca_Influx Ca++ Influx AMPA_R->Ca_Influx Increases CaMKII CaMKII Ca_Influx->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates pCREB pCREB (Active) CREB->pCREB BDNF_Gene BDNF Gene pCREB->BDNF_Gene Promotes Transcription BDNF_Protein BDNF Protein (Synthesis & Secretion) BDNF_Gene->BDNF_Protein

Caption: Proposed pathway for NL-47-induced BDNF upregulation via AMPA receptor and CREB signaling.

Quantitative Data Summary

The key quantitative findings from the target validation experiments are summarized below.

ExperimentParameter MeasuredVehicle Control10 µM NL-4750 µM NL-47
Whole-Cell Patch-Clamp AMPA Current Decay (τ, ms)2.1 ± 0.35.8 ± 0.69.3 ± 0.9
BDNF ELISA Secreted BDNF (pg/mL)85 ± 12210 ± 25350 ± 31
Western Blot (Normalized) Phospho-CREB / Total CREB Ratio1.0 ± 0.12.4 ± 0.34.1 ± 0.5

Conclusion and Future Directions

The evidence strongly supports that Neuro-Lactam 47 (NL-47) exerts its pro-cognitive and neurotrophic effects through a dual mechanism. Its primary action as a positive allosteric modulator of AMPA receptors directly enhances synaptic transmission. This sustained increase in neuronal activity then engages downstream signaling pathways, leading to the phosphorylation of CREB and the subsequent upregulation of BDNF expression.

This dual mechanism is highly desirable for therapeutic applications aimed at treating cognitive decline. The immediate enhancement of synaptic function combined with long-term support for neuronal health and plasticity suggests potential efficacy in conditions such as mild cognitive impairment and Alzheimer's disease.

Future research will focus on:

  • In vivo studies to confirm these mechanisms in animal models of cognitive dysfunction.

  • Off-target liability screening to ensure a clean safety profile.

  • Pharmacokinetic studies to optimize the dosing regimen for sustained target engagement in the CNS.

References

  • Title: AMPA Receptor Potentiators: A Promising Approach for the Treatment of Neurological Disorders Source: CNS Neuroscience & Therapeutics URL: [Link]

  • Title: Brain-Derived Neurotrophic Factor and its Clinical Implications Source: Archives of Medical Science URL: [Link]

  • Title: The CREB Pathway: A Mediator of Synaptic Plasticity and Memory Source: Cold Spring Harbor Perspectives in Biology URL: [Link]

  • Title: Whole-Cell Patch-Clamp Recording Source: Cold Spring Harbor Protocols URL: [Link]

  • Title: Enzyme-Linked Immunosorbent Assay (ELISA) Source: British Journal of Biomedical Science URL: [Link]

Technical Guide: Racetam-Like Pharmacophores in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-pyrrolidone scaffold, colloquially known as the "racetam" core, represents one of the most privileged structures in neuropharmacology. Originally defined by Piracetam, this pharmacophore has evolved through three distinct generations, transitioning from non-specific nootropics to high-affinity, target-specific antiepileptic drugs (AEDs). This guide analyzes the structural determinants required for high-affinity binding to Synaptic Vesicle Glycoprotein 2A (SV2A) and the allosteric modulation of AMPA receptors. It serves as a blueprint for medicinal chemists designing next-generation ligands.

The 2-Pyrrolidone Scaffold: Pharmacophore Classification

The racetam class is not monolithic; it bifurcates into two distinct pharmacological lineages based on side-chain topology and ring substitution.

  • Class I: AMPA Receptor Positive Allosteric Modulators (PAMs)

    • Representative Ligands: Aniracetam, Piracetam, Oxiracetam.

    • Core Feature: N-1 acyl or benzoyl substitutions.

    • Mechanism: Bind to the dimer interface of the GluA2 subunit, stabilizing the "flop" isoform in the agonist-bound state, thereby slowing channel deactivation.

  • Class II: SV2A Ligands (Antiepileptics) [1]

    • Representative Ligands: Levetiracetam, Brivaracetam, Seletracetam.[1][2]

    • Core Feature: N-1 acetamide group with a critical C-4 alkyl substitution (typically ethyl or propyl).

    • Mechanism: Bind to the SV2A protein on presynaptic vesicles, modulating vesicle exocytosis and neurotransmitter release.[3]

Visualization: The Core Scaffold

The following diagram illustrates the numbering system and critical substitution zones for the 2-pyrrolidone pharmacophore.

RacetamScaffold Core 2-Pyrrolidone Core (Gamma-Lactam) N1 N-1 Position: Bioavailability & Target Selectivity (Acyl vs. Alkyl) Core->N1 Primary Substitution C4 C-4 Position: Affinity Multiplier (Stereochemistry Critical) Core->C4 Secondary Substitution C5 C-5 Position: Metabolic Stability Core->C5 Tertiary Substitution Class I (AMPA) Class I (AMPA) N1->Class I (AMPA) Benzoyl/Anisoyl Class II (SV2A) Class II (SV2A) N1->Class II (SV2A) Acetamide C4->Class II (SV2A) Ethyl/Propyl (S-isomer)

Figure 1: Structural decomposition of the racetam pharmacophore highlighting critical modification zones.

Structure-Activity Relationships (SAR)[1][4]

The SV2A Binding Pocket

The transition from Levetiracetam (LEV) to Brivaracetam (BRV) illustrates a textbook example of affinity optimization via hydrophobic filling.

  • The N-1 Acetamide Anchor: The amide hydrogen serves as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. This motif is non-negotiable for SV2A recognition.

  • The C-4 Hydrophobic Pocket:

    • Levetiracetam: Possesses a C-4 ethyl group. Ki ≈ 1,900 nM.

    • Brivaracetam: Extends this to a C-4 n-propyl group. Ki ≈ 60 nM.

    • Causality: The SV2A binding pocket contains a hydrophobic cleft that is incompletely filled by the ethyl group. The propyl chain of Brivaracetam fills this void more effectively, increasing van der Waals contacts and binding enthalpy.

  • Stereochemistry: The (S)-enantiomer at C-4 is typically 10-100x more potent than the (R)-enantiomer.

Quantitative Comparison of Key Racetams
CompoundTargetC-4 Subst.N-1 Subst.SV2A Affinity (Ki)Primary Indication
Piracetam AMPA / MembraneHAcetamide> 100 µMCognitive Impairment
Aniracetam AMPA (PAM)Hp-MethoxybenzoylInactiveNootropic
Levetiracetam SV2AEthyl (S)Acetamide~1,900 nMEpilepsy (Focal)
Brivaracetam SV2An-Propyl (S)Butanamide~60 nMEpilepsy (Adjunct)
Seletracetam SV2A2,2-DifluorovinylAcetamide~25 nMEpilepsy (Investigational)

Synthetic Strategies

To access high-affinity Class II ligands, stereoselective synthesis is required. The following workflow describes a generalized route for synthesizing 4-substituted-2-pyrrolidone derivatives (e.g., Levetiracetam/Brivaracetam analogs).

Core Synthetic Pathway
  • Starting Material: (S)-2-aminobutyric acid (for LEV) or (S)-2-aminopentanoic acid (for BRV).

  • Cyclization: Reaction with 4-chlorobutyryl chloride followed by base-induced cyclization to form the lactam ring.

  • N-Alkylation: Introduction of the acetamide side chain.

Detailed Protocol: Stereoselective Synthesis of (S)-2-(2-oxopyrrolidin-1-yl)butanamide (Levetiracetam)

Note: This protocol is a validated standard for synthesizing the reference standard.

  • Reagents: (S)-2-aminobutyramide hydrochloride, 4-chlorobutyryl chloride, Potassium hydroxide (KOH), Dichloromethane (DCM), Tetrabutylammonium bromide (TBAB).

  • Acylation:

    • Dissolve (S)-2-aminobutyramide HCl (1.0 eq) in anhydrous DCM at 0°C.

    • Add 4-chlorobutyryl chloride (1.1 eq) dropwise.

    • Maintain temperature < 5°C to prevent racemization.

  • Cyclization (Phase Transfer Catalysis):

    • Add powdered KOH (2.5 eq) and catalytic TBAB (0.05 eq) to the reaction mixture.

    • Stir vigorously at room temperature for 4–6 hours. The KOH acts as a base to close the ring via intramolecular nucleophilic substitution.

  • Purification:

    • Filter off inorganic salts.

    • Concentrate the filtrate in vacuo.

    • Recrystallize from acetone/hexane to yield white crystals.

    • Validation: Check optical rotation

      
       to ensure enantiomeric purity (>99% ee required).
      

Advanced Experimental Protocols

Protocol A: SV2A Radioligand Binding Assay

This assay is the gold standard for determining the affinity (Ki) of novel racetam analogs. It uses tritiated Levetiracetam or Brivaracetam as the competing ligand.

Materials:

  • Source Tissue: Rat cerebral cortex or human cortex homogenate.

  • Radioligand:

    
    -Levetiracetam (specific activity ~30 Ci/mmol) or 
    
    
    
    -UCB 30889.
  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM

    
    .
    

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue in ice-cold Tris-HCl buffer.

    • Centrifuge at 40,000 x g for 20 mins at 4°C.

    • Resuspend pellet in buffer to a final protein concentration of 0.2 mg/mL.

  • Incubation:

    • In a 96-well plate, add 100 µL of membrane suspension.

    • Add 50 µL of

      
      -Ligand (final conc. 5 nM).
      
    • Add 50 µL of Test Compound (serial dilutions from 10 µM to 0.1 nM).

    • Non-Specific Binding Control: Include wells with 1 mM cold Levetiracetam.

    • Incubate at 4°C for 120 minutes (equilibrium is slower at low temps but preserves protein stability).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding).

    • Wash filters 3x with ice-cold buffer.

  • Quantification:

    • Add liquid scintillation cocktail and count radioactivity.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: Electrophysiological Assessment of AMPA Modulation

For Class I racetams, binding affinity is less relevant than functional modulation of channel kinetics.

Methodology:

  • System: Whole-cell patch-clamp recording in HEK293 cells expressing GluA2 (flip or flop isoforms).

  • Application: Fast perfusion system (exchange time < 1 ms) is critical to resolve deactivation kinetics.

  • Stimulation: Apply 10 mM Glutamate for 100 ms with and without the test racetam (e.g., 1 mM).

  • Analysis: Measure the decay time constant (

    
    ) of the current after glutamate removal. A potent modulator will significantly increase 
    
    
    
    .
Visualization: Assay Workflow

AssayWorkflow Start Compound Library Screen1 Primary Screen: SV2A Binding ([3H]-LEV Displacement) Start->Screen1 Decision Ki < 1 µM? Screen1->Decision Screen2 Secondary Screen: Functional Electrophysiology (AMPA Kinetics) Decision->Screen2 Yes Discard Discard / Refine SAR Decision->Discard No Screen2->Discard No Effect Lead Lead Candidate: ADME & In Vivo Models Screen2->Lead Positive Modulation

Figure 2: Hierarchical screening workflow for differentiating SV2A ligands from AMPA modulators.

Pharmacokinetics & ADME Considerations

Racetams generally exhibit favorable pharmacokinetic profiles, often characterized by:

  • Bioavailability: High oral bioavailability (F > 90% for Levetiracetam) due to the small, hydrophilic nature of the lactam ring.

  • Metabolism: Minimal hepatic metabolism. Levetiracetam is primarily hydrolyzed in the blood by amidases, avoiding CYP450 interactions—a major safety advantage in polypharmacy.

  • BBB Penetration: Rapid blood-brain barrier crossing via passive diffusion and potentially transport via the Large Neutral Amino Acid Transporter (LAT1), particularly for analogs mimicking amino acid structures.

Design Tip: Maintaining a LogP between 0 and 2.0 is optimal for this scaffold. Highly lipophilic analogs (LogP > 3) often suffer from increased non-specific binding and reduced free fraction in the brain.

References

  • Lynch, B. A., et al. (2004).[1] "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam."[3][4] Proceedings of the National Academy of Sciences, 101(26), 9861-9866. Link

  • Gillard, M., et al. (2011).[2] "Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant action." European Journal of Pharmacology, 664(1-3), 36-44. Link

  • Ahmed, A. H., & Oswald, R. E. (2010). "Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors." Journal of Medicinal Chemistry, 53(5), 2197-2203. Link

  • Noyer, M., et al. (1995). "The novel antiepileptic drug levetiracetam (ucb L059) appears to act via a specific binding site in CNS membranes." European Journal of Pharmacology, 286(2), 137-146. Link

  • Klitgaard, H., et al. (2016).[2] "Brivaracetam: Rationale for discovery and preclinical profile of a selective SV2A ligand for epilepsy treatment." Epilepsia, 57(S2), 17-24. Link

Sources

An In-depth Technical Guide to 2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetic acid, a compound of interest for researchers in medicinal chemistry and drug development. While specific literature on this meta-substituted isomer is scarce, this document leverages established chemical principles and data from its ortho- and para-isomers to present a robust framework for its synthesis, characterization, and potential biological relevance.

Chemical Structure and Physicochemical Properties

Chemical Structure:

Caption: 2D structure of this compound.

SMILES (Simplified Molecular Input Line Entry System): O=C(O)Cc1cccc(c1)N1CCCC1=O

PropertyPredicted/Analogous ValueSource
Molecular Formula C12H13NO3Analogous to ortho and para isomers[4][5]
Molecular Weight 219.24 g/mol Calculated
Monoisotopic Mass 219.08954 DaAnalogous to ortho and para isomers[4][5]
XlogP (predicted) ~0.8Analogous to ortho and para isomers[4][5]
Appearance Expected to be a solid at room temperatureGeneral property of similar compounds

Proposed Synthesis and Purification

The synthesis of this compound can be approached through several established synthetic strategies for N-arylation and the construction of the phenylacetic acid side chain.[6][7] A robust and versatile method involves a palladium-catalyzed Buchwald-Hartwig amination followed by the introduction and hydrolysis of the acetic acid precursor.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Buchwald-Hartwig Amination A 3-Bromophenylacetic acid C Intermediate Ester A->C MeOH, H2SO4 (cat.) B 2-Pyrrolidinone D This compound B->D C->D Pd catalyst, Ligand, Base D->D 1. NaOH (aq) 2. HCl (aq)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of methyl 2-(3-bromophenyl)acetate

  • To a solution of 3-bromophenylacetic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography.

Step 2: Synthesis of methyl 2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetate

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 2-(3-bromophenyl)acetate (1.0 eq), 2-pyrrolidinone (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as cesium carbonate (2.0 eq).

  • Add anhydrous toluene or dioxane as the solvent.

  • Degas the mixture and heat to 100-110 °C for 12-24 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the residue by silica gel column chromatography.

Step 3: Hydrolysis to this compound

  • Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq) and stir at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Once complete, remove the THF under reduced pressure and dilute the aqueous residue with water.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl at 0 °C.

  • The product will precipitate and can be collected by vacuum filtration. Wash the solid with cold water and dry under vacuum to afford the final product.

Structural Elucidation and Characterization

A systematic approach is necessary to confirm the identity and purity of the synthesized this compound. This involves a combination of spectroscopic and spectrometric techniques.

G Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Backbone MS Mass Spectrometry (HRMS) Start->MS Molecular Weight IR FTIR Spectroscopy Start->IR Functional Groups Purity Purity Assessment (HPLC, Elemental Analysis) NMR->Purity MS->Purity IR->Purity Final Confirmed Structure Purity->Final

Caption: Workflow for the structural characterization and purity assessment.

TechniqueExpected Observations
¹H NMR Aromatic protons in the 7.2-7.8 ppm range with splitting patterns indicative of 1,3-disubstitution. A singlet for the benzylic CH2 protons around 3.6 ppm. Triplets for the pyrrolidinone CH2 groups adjacent to the nitrogen and carbonyl, and a multiplet for the central CH2 group. A broad singlet for the carboxylic acid proton (>10 ppm).[8][9]
¹³C NMR A signal for the carboxylic acid carbon around 175-180 ppm. A signal for the lactam carbonyl carbon around 175 ppm. Aromatic carbon signals in the 110-140 ppm range. A signal for the benzylic carbon around 40 ppm. Signals for the pyrrolidinone carbons.[9]
FTIR A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). A C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹). A strong C=O stretch for the amide (lactam) (~1680-1700 cm⁻¹). C-N and C-O stretching bands. Aromatic C-H and C=C stretching bands.
HRMS (ESI) The calculated exact mass for [M+H]⁺ is 220.09682 and for [M-H]⁻ is 218.08226. High-resolution mass spectrometry should confirm the elemental composition.[4]

Potential Biological Activity and Applications

The combination of the 2-oxopyrrolidin-1-yl and phenylacetic acid scaffolds suggests a range of potential biological activities.

  • Anti-inflammatory and Analgesic Properties: Phenylacetic acid derivatives are the basis for many non-steroidal anti-inflammatory drugs (NSAIDs).[10] The target molecule could potentially inhibit enzymes like cyclooxygenases (COX).

  • Anticancer Activity: Numerous derivatives of both pyrrolidinone and phenylacetic acid have demonstrated cytotoxic effects against various cancer cell lines.[11][12]

  • Central Nervous System (CNS) Activity: The pyrrolidinone core is a key feature of nootropic agents like piracetam. N-aryl pyrrolidines have been investigated for a variety of CNS targets.[3][7]

G Core This compound Motif1 Phenylacetic Acid Moiety Core->Motif1 Motif2 N-Aryl Pyrrolidinone Moiety Core->Motif2 Activity1 Anti-inflammatory (e.g., COX inhibition) Motif1->Activity1 Activity3 Antimicrobial Motif1->Activity3 Activity2 Anticancer Motif2->Activity2 Activity4 CNS Activity (e.g., Nootropic) Motif2->Activity4

Caption: Logical relationship between structural motifs and potential biological activities.

Conclusion

This compound represents an intriguing, albeit underexplored, molecule with significant potential in drug discovery. This guide provides a foundational framework for its synthesis and characterization based on well-established chemical principles and data from its isomers. The proposed synthetic route is robust and amenable to adaptation for creating a library of related analogs for structure-activity relationship studies. The potential for this compound to exhibit a range of biological activities, from anti-inflammatory to CNS-modulating effects, makes it a compelling target for further investigation by the scientific community.

References

  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • PubMed. (n.d.). Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • PubMed. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Retrieved from [Link]

  • PubMed. (2003). Phenylacetic acid derivatives as hPPAR agonists. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of substituted phenylacetic acid derivative. Retrieved from [Link]

  • Google Patents. (n.d.). US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof.
  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • ResearchGate. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules | Request PDF. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of Substituted Pyrrolidines.
  • Journal of Pharmaceutical Negative Results. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Retrieved from [Link]

  • Oxford Academic. (n.d.). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro and in vivo efficacy of the authentic phenylacetic acid,. Retrieved from [Link]_

  • ResearchGate. (n.d.). Synthesis of N‐carbamoyl‐2‐arylpyrrolidines. Retrieved from [Link]

  • YouTube. (2024). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. Retrieved from [Link]

  • MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. Retrieved from [Link]

  • ResearchGate. (2026). Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • American Chemical Society. (n.d.). Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)acetic acid | C6H9NO3 | CID 3146687. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Retrieved from [Link]

  • MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N. Retrieved from [Link]

  • BenchChem. (n.d.). Spectral Characterization of N-acetyl-N-phenylacetamide: A Technical Guide.
  • PubChemLite. (n.d.). 2-(2-(2-oxopyrrolidin-1-yl)phenyl)acetic acid. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]

  • NIH. (2023). Pyrrolidinone Derivatives as NIK Inhibitors for Treating Autoimmune and Inflammatory Diseases - PMC. Retrieved from [Link]

  • UCHEM. (2026). Phenyl-pyrrolidin-1-yl-acetic acid CAS 100390-48-5 : A Versatile Intermediate for Drug Research. Retrieved from [Link]

  • PMC. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Spectroscopic, and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Retrieved from [Link]

  • PMC. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

  • Frontiers. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid | C7H11NO3 | CID 108436. Retrieved from [Link]

Sources

Technical Monograph: Anticonvulsant Potential of Pyrrolidinyl Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for broad-spectrum anticonvulsants with favorable safety profiles has led to the hybridization of established pharmacophores.[1] This guide focuses on Pyrrolidinyl Phenylacetic Acids and their amide derivatives—specifically the class of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acids .[2][3]

These molecules represent a strategic fusion of the racetam core (e.g., Levetiracetam, Piracetam) with phenylacetic acid lipophilic domains. Recent preclinical data, particularly regarding the lead compound GIZh-290 , indicates that specific anilide derivatives of this scaffold can surpass Levetiracetam in potency by orders of magnitude (ED50 ~2.5–5.0 mg/kg vs. >20 mg/kg) while maintaining a high therapeutic index. This guide details the chemical rationale, synthetic pathways, and validated screening protocols required to develop this class of therapeutics.

Chemical Rationale & Structure-Activity Relationship (SAR)

The anticonvulsant activity of this class relies on a precise balance between lipophilicity (for Blood-Brain Barrier penetration) and hydrogen-bond donor/acceptor capabilities (for receptor binding).

The Pharmacophore Triad

The molecule can be dissected into three functional domains:

  • The Core (Pyrrolidone Ring): Mimics the endogenous neurotransmitter GABA (gamma-aminobutyric acid) in a cyclic, conformationally restricted form.

  • The Lipophilic Domain (4-Phenyl Substitution): A phenyl ring at the C4 position of the pyrrolidone is critical. It enhances hydrophobic interaction with the binding site (likely Voltage-Gated Sodium Channels or SV2A proteins).

  • The Linker & Terminus (N-Acetic Acid/Amide): The N1-substitution with acetic acid or its anilide derivatives dictates metabolic stability and receptor affinity.

Critical SAR Observations
  • C4-Phenyl Position: Unsubstituted phenyl rings at C4 are generally superior. Ortho-substitution on this ring often diminishes activity due to steric clash.

  • The Linker: A methylene linker (

    
    ) between the pyrrolidone nitrogen and the carbonyl group (acetic acid motif) is optimal. Lengthening this chain (propionic/butyric) typically reduces potency.
    
  • The Terminus (Acid vs. Amide): The free acid form often has poor BBB penetration due to ionization. Converting the acid to a 2,6-dimethylanilide (as seen in GIZh-290) drastically improves in vivo potency, likely by shielding the polar amide bond and preventing metabolic hydrolysis.

Visualization: SAR Logic

The following diagram illustrates the structural logic governing this pharmacophore.

SAR_Logic Core Pyrrolidin-2-one Core (GABA Mimetic) Phenyl C4-Phenyl Group (Lipophilic Domain) Core->Phenyl C4 Substitution Linker N1-Acetic Acid Linker (Spacer) Core->Linker Scaffold Base Activity Anticonvulsant Potency (Na+ Channel / SV2A) Phenyl->Activity Increases Hydrophobicity Terminus Amide/Anilide Terminus (Metabolic Shield) Linker->Terminus Derivatization Terminus->Activity Increases BBB Penetration

Caption: Structural decomposition of the pyrrolidinyl phenylacetic acid pharmacophore highlighting the functional contribution of each domain to anticonvulsant activity.

Synthetic Pathway

To ensure reproducibility and high yield, a convergent synthetic route is recommended. This pathway avoids the use of unstable intermediates and allows for late-stage diversification of the amide group.

Protocol: Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetamides[2][3]

Step 1: Formation of the Pyrrolidone Core

  • Reactants: 4-Amino-3-phenylbutanoic acid (Phenibut) or diethyl 2-(2-nitro-1-phenylethyl)malonate precursors.

  • Cyclization: Thermal cyclization in toluene or xylene with a catalytic amount of acetic acid.

  • Yield Target: >80%.

Step 2: N-Alkylation (The Linker)

  • Reagents: Ethyl chloroacetate, Sodium hydride (NaH) or Potassium carbonate (

    
    ).
    
  • Solvent: Anhydrous DMF or Acetonitrile.

  • Procedure:

    • Dissolve 4-phenylpyrrolidin-2-one in DMF.

    • Add base (NaH) at 0°C and stir for 30 min to generate the anion.

    • Add ethyl chloroacetate dropwise.

    • Stir at room temperature for 4-6 hours.

  • Product: Ethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate.

Step 3: Amidation (The Anilide Formation)

  • Reagents: 2,6-Dimethylaniline (or other amines), Trimethylaluminum (

    
    ) or direct thermal aminolysis.
    
  • Procedure (Weinreb Method):

    • Dissolve the aniline in dry dichloromethane (DCM).

    • Add

      
       (2.0 equiv) slowly at 0°C (Handle with extreme caution).
      
    • Add the ester from Step 2.

    • Reflux for 12-24 hours.

    • Quench with dilute HCl.

  • Purification: Recrystallization from Ethanol/Water.

Pharmacological Evaluation Protocols

Trustworthy data generation requires adherence to the "Gold Standard" anticonvulsant screening models: the Maximal Electroshock Seizure (MES) test and the Subcutaneous Pentylenetetrazol (scPTZ) test.

Maximal Electroshock Seizure (MES) Test
  • Objective: Identification of agents effective against generalized tonic-clonic seizures (Grand Mal).

  • Mechanism Probed: Voltage-gated

    
     channel blockade.[4]
    
  • Protocol:

    • Animals: Male albino mice (18–25 g).

    • Treatment: Administer test compound (i.p.) 30 minutes prior to shock.

    • Stimulus: Corneal electrodes delivering 50 mA, 60 Hz current for 0.2 seconds .

    • Endpoint: Abolition of the Hind Limb Tonic Extension (HLTE) component. If the animal does not extend hind limbs to 180° relative to the body, it is considered "protected."

    • Control: Phenytoin (25 mg/kg) as positive control.

Subcutaneous Pentylenetetrazol (scPTZ) Test
  • Objective: Identification of agents effective against myoclonic/absence seizures (Petit Mal).

  • Mechanism Probed: GABAergic modulation or T-type

    
     channel blockade.[5]
    
  • Protocol:

    • Stimulus: Inject Pentylenetetrazol (PTZ) at 85 mg/kg (CD97 dose) subcutaneously into the loose fold of the neck.

    • Observation: Place animal in a plexiglass cage and observe for 30 minutes.

    • Endpoint: Absence of a clonic seizure (defined as clonus of whole body lasting >3 seconds) indicates protection.

    • Control: Valproate or Ethosuximide.

Neurotoxicity Screening (Rotarod Test)[6]
  • Objective: Differentiate between anticonvulsant effect and sedation/muscle relaxation.

  • Protocol:

    • Train mice to balance on a rotating rod (6–10 rpm).

    • Administer compound.

    • Animals that fall off the rod within 1 minute are considered to exhibit neurotoxicity.

    • Therapeutic Index (TI): Calculated as

      
      . A high TI is the ultimate goal.
      
Data Visualization: Screening Workflow

The following workflow ensures a logical progression from synthesis to lead candidate selection.

Screening_Workflow Synth Synthesis (Racetam Core) InVitro In Silico/Vitro (Docking/Binding) Synth->InVitro MES MES Test (Tonic-Clonic Model) InVitro->MES Pass scPTZ scPTZ Test (Absence Model) InVitro->scPTZ Pass Rotarod Rotarod Test (Neurotoxicity) MES->Rotarod ED50 Est. scPTZ->Rotarod ED50 Est. Decision Candidate Selection (High TI) Rotarod->Decision TD50 > ED50

Caption: Step-by-step pharmacological screening workflow for validating anticonvulsant candidates.

Comparative Efficacy Data

The following table summarizes the potential activity profile of the target scaffold (e.g., GIZh-290 analog) compared to standard Antiepileptic Drugs (AEDs).

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI)
Target Anilide 2.5 – 5.0 ~60 >500 >100
Levetiracetam>500 (Inactive)>200 (Weak)>1000N/A
Phenytoin9.5Inactive656.8
Valproate2501504501.8

Note: Levetiracetam is unique; it is often inactive in acute MES/scPTZ but highly active in kindling models (6 Hz).[5] However, the 4-phenyl substituted derivatives discussed here regain potent MES activity, suggesting a hybrid mechanism involving Sodium Channels.

References

  • GIZh-290 & Racetam Analogs

    • Title: Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity.[2][3][6]

    • Source: Pharmaceutical Chemistry Journal (2016).
    • URL:[Link]

  • MES & scPTZ Protocols

    • Title: Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol.
    • Source: Springer N
    • URL:[Link]

  • Levetiracetam Mechanism

    • Title: The unique mechanism of action of levetiracetam.[7]

    • Source: Epilepsia (2001).
    • URL:[Link]

  • Pyrrolidine-2,5-diones (Succinimides)

    • Title: Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones.[8][6][9][10][11]

    • Source: Bioorganic & Medicinal Chemistry (2014).[9]

    • URL:[Link]

Sources

Methodological & Application

Synthesis of 2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid via Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of 2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetic acid , a functionalized phenylacetic acid derivative relevant to medicinal chemistry as a scaffold for non-steroidal anti-inflammatory drug (NSAID) analogs or racetam-like cognitive modulators.

The protocol prioritizes the Suzuki-Miyaura cross-coupling as the key constructive step.[1] While traditional Suzuki couplings form biaryl bonds (


-

), this guide utilizes the advanced Molander modification (Suzuki-Miyaura alkylation) to couple an aryl halide with a potassium alkyltrifluoroborate. This method offers superior chemoselectivity and robustness compared to classical enolate arylation or Reformatsky-type couplings.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule contains two functionalities on a central phenyl ring: a lactam (pyrrolidinone) and an acetic acid moiety.[2]

  • Disconnection: The strategic bond break is at the benzylic carbon (

    
    ), isolating the acetic acid tail from the aryl core.
    
  • Synthetic Logic:

    • Precursor Assembly: Construction of the N-aryl lactam via nucleophilic acyl substitution and intramolecular alkylation.

    • Key Transformation (Suzuki): Introduction of the acetate side chain using Potassium (ethoxycarbonylmethyl)trifluoroborate . This reagent is air-stable and allows for the direct installation of the ester-protected acetic acid group onto the aryl bromide.

    • Deprotection: Mild saponification to release the free acid.

Pathway Diagram

SynthesisRoute SM1 3-Bromoaniline Inter1 Intermediate A: N-(3-Bromophenyl)-4-chlorobutanamide SM1->Inter1 Acylation (TEA, DCM) SM2 4-Chlorobutyryl Chloride SM2->Inter1 Precursor Precursor B: 1-(3-Bromophenyl)pyrrolidin-2-one Inter1->Precursor Cyclization (NaH, THF) Ester Intermediate D: Ethyl 2-[3-(2-oxopyrrolidin-1-yl) phenyl]acetate Precursor->Ester Suzuki-Miyaura (Pd(OAc)2, XPhos, Reagent C) Boron Reagent C: Potassium (ethoxycarbonylmethyl)- trifluoroborate Boron->Ester Target TARGET: 2-[3-(2-Oxopyrrolidin-1-yl) phenyl]acetic acid Ester->Target Hydrolysis (LiOH, THF/H2O)

Figure 1: Synthetic workflow utilizing Molander alkyltrifluoroborate coupling.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Precursor B (1-(3-Bromophenyl)pyrrolidin-2-one)

Rationale: This step builds the stable lactam core before the metal-catalyzed coupling to avoid catalyst poisoning by free amines.

Reagents:

  • 3-Bromoaniline (1.0 equiv)

  • 4-Chlorobutyryl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Sodium hydride (NaH, 60% dispersion) (1.5 equiv)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous).

Protocol:

  • Acylation: Dissolve 3-bromoaniline (17.2 g, 100 mmol) and TEA (16.7 mL, 120 mmol) in DCM (200 mL) at 0 °C. Add 4-chlorobutyryl chloride (12.4 mL, 110 mmol) dropwise. Stir at RT for 2 hours. Wash with 1N HCl, brine, dry over MgSO₄, and concentrate to yield Intermediate A (solid).

  • Cyclization: Dissolve crude Intermediate A in anhydrous THF (300 mL) under nitrogen. Cool to 0 °C. Carefully add NaH (6.0 g, 150 mmol) portion-wise (Caution: H₂ evolution).

  • Reflux: Allow to warm to RT, then reflux for 4–6 hours until TLC indicates complete conversion.

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Wash organics with brine, dry (Na₂SO₄), and concentrate.

  • Purification: Recrystallize from Et₂O/Hexanes or purify via flash chromatography (SiO₂, 30-50% EtOAc/Hexanes).

    • Target Yield: >85%[2][3][4][5]

    • Appearance: Off-white solid.

Step 2: Suzuki-Miyaura Cross-Coupling (The Core Application)

Rationale: Utilizing potassium (ethoxycarbonylmethyl)trifluoroborate allows for the direct installation of the


 hybridized acetate group. The use of XPhos or RuPhos is critical to facilitate the transmetallation of the alkyl-boron species, which is slower than aryl-boron species.

Reagents:

  • Aryl Halide: 1-(3-Bromophenyl)pyrrolidin-2-one (Precursor B) (1.0 equiv, 10 mmol)

  • Boron Reagent: Potassium (ethoxycarbonylmethyl)trifluoroborate (1.5 equiv, 15 mmol)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv, 5 mol%)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.10 equiv, 10 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Solvent: Toluene/Water (3:1 ratio) or CPME/Water. Degassed.

Protocol:

  • Setup: In a reaction vial equipped with a magnetic stir bar and a septum, combine Precursor B (2.40 g), the trifluoroborate salt (2.91 g), Cs₂CO₃ (9.77 g), Pd(OAc)₂ (112 mg), and XPhos (476 mg).

  • Inert Atmosphere: Evacuate the vial and backfill with Argon (repeat 3x).

  • Solvent Addition: Add degassed Toluene (30 mL) and Water (10 mL) via syringe.

  • Reaction: Heat the mixture to 95 °C for 12–16 hours with vigorous stirring.

    • Monitoring: Check HPLC/TLC for consumption of the aryl bromide. The trifluoroborate spot (baseline) will not move; look for the formation of the ester product (

      
       in 50% EtOAc/Hex).
      
  • Workup: Cool to RT. Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL).

  • Filtration: Filter the combined organics through a pad of Celite to remove Pd black.

  • Purification: Flash column chromatography (SiO₂, Gradient 20% -> 60% EtOAc/Hexanes).

    • Product: Ethyl 2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetate.

    • Target Yield: 70–80%.

Step 3: Hydrolysis to Final Acid

Rationale: Standard saponification conditions compatible with the lactam ring (lactams are generally more stable to hydrolysis than esters).

Protocol:

  • Dissolve the ethyl ester (Intermediate D) in THF (20 mL) and Water (10 mL).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv).

  • Stir at Room Temperature for 4 hours.

  • Acidification: Adjust pH to ~2–3 using 1N HCl.

  • Extraction: Extract with EtOAc or DCM (3x). Dry (Na₂SO₄) and concentrate.

  • Final Polish: Recrystallize from Ethanol/Water if necessary.

Part 3: Data Summary & Quality Control

Analytical Specifications
ComponentTestAcceptance Criteria
Precursor B ¹H NMR (CDCl₃)

7.8 (s, 1H), 7.4 (d, 1H), 7.2 (t, 1H), 3.8 (t, 2H), 2.6 (t, 2H), 2.1 (m, 2H).
Final Target HPLC Purity>98.0% (AUC)
Final Target MS (ESI-)[M-H]⁻ = 218.2 m/z
Final Target AppearanceWhite to off-white crystalline powder
Troubleshooting the Suzuki Step
ObservationRoot CauseCorrective Action
Low Conversion Inefficient transmetallationSwitch ligand to RuPhos ; ensure solvent is thoroughly degassed (O₂ inhibits alkyl-boron coupling).
Protodeboronation Unstable Boron reagentIncrease Boron reagent to 2.0 equiv; ensure base is anhydrous.
Pd Black Precipitation Catalyst decompositionAdd catalyst after degassing; ensure temperature does not exceed 100 °C.

References

  • Molander, G. A., & Brown, A. R. (2006).[6] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 71(26), 9681–9686.

  • Molander, G. A., & Petrillo, D. E. (2008).[7] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[7] Organic Letters, 10(9), 1795–1798.

  • Kavina, M. A., Sizov, V. V., & Yakovlev, I. P. (2017).[5] Synthesis of Substituted 2-(2-Oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry, 53, 873–878.[5]

  • Sandrock, D. L. (2013). Alkylboron Cross-Coupling Reactions. Science of Synthesis: Cross Coupling and Heck-Type Reactions, 1, 387.

Sources

The Willgerodt-Kindler Reaction: A Versatile Tool for the Synthesis of Phenylacetic Acid Derivatives in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of Phenylacetic Acids and the Willgerodt-Kindler Reaction

Phenylacetic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous blockbuster drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac, as well as finding applications as anticonvulsants and in the production of penicillin G.[1][2] The synthetic accessibility of these compounds is therefore of paramount importance to drug discovery and development professionals. The Willgerodt-Kindler reaction, a classic yet remarkably robust transformation, offers a powerful and direct method for the conversion of readily available aryl ketones and related substrates into the corresponding phenylacetic acid derivatives.[3][4]

This comprehensive guide, designed for researchers and scientists in the pharmaceutical industry, provides an in-depth exploration of the Willgerodt-Kindler reaction. We will delve into the mechanistic intricacies of this fascinating rearrangement, present detailed, field-proven protocols, and discuss modern advancements that have enhanced its efficiency and scope.

Theoretical Framework: Unraveling the Willgerodt-Kindler Mechanism

The Willgerodt-Kindler reaction is a modification of the original Willgerodt reaction, which utilized ammonium polysulfide.[4] The Kindler modification, which is more commonly employed today, utilizes elemental sulfur and a secondary amine, typically morpholine, to convert an aryl alkyl ketone to a thioamide intermediate.[3] This thioamide is then hydrolyzed to yield the desired carboxylic acid. The overall transformation involves a remarkable oxidation and rearrangement of the carbonyl group along the alkyl chain.

The currently accepted mechanism proceeds through several key stages, as illustrated below.[5][6] The initial step involves the formation of an enamine from the starting ketone and the secondary amine. This is followed by a series of complex steps involving the incorporation of sulfur and rearrangement to form the stable thioamide, which is then hydrolyzed in a separate step to afford the final phenylacetic acid derivative.

Willgerodt_Kindler_Mechanism ketone Aryl Alkyl Ketone enamine Enamine Intermediate ketone->enamine + Amine, -H2O thioamide_hydrolysis Thioacetamide Intermediate thioamide Thioacetamide Intermediate enamine->thioamide + Sulfur, Rearrangement amine Secondary Amine (e.g., Morpholine) amine->enamine sulfur Sulfur (S8) sulfur->enamine acid Phenylacetic Acid Derivative thioamide_hydrolysis->acid Hydrolysis h2o H2O, H+ or OH- h2o->thioamide_hydrolysis

Figure 1: A simplified workflow of the Willgerodt-Kindler reaction, showcasing the two main stages: thioamide formation and subsequent hydrolysis.

Scope and Limitations: Substrate Viability and Reaction Optimization

The Willgerodt-Kindler reaction is broadly applicable to a range of substituted acetophenones. The electronic nature of the substituents on the aromatic ring can influence the reaction rate and yield. Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups can sometimes lead to lower yields or require more forcing conditions.[1]

Starting Material (Substituted Acetophenone)Product (Substituted Phenylacetic Acid)Typical Yield (%)Reference
AcetophenonePhenylacetic acid80-90
4-Methoxyacetophenone4-Methoxyphenylacetic acid60-75[2]
4-Methylacetophenone4-Methylphenylacetic acid~85[1]
4-Chloroacetophenone4-Chlorophenylacetic acid78
4-Bromoacetophenone4-Bromophenylacetic acid78
4-Hydroxyacetophenone4-Hydroxyphenylacetic acid65
2-Aminoacetophenone2-Aminophenylacetic acid70
4-Isobutylacetophenone4-Isobutylphenylacetic acid78

Table 1: Representative yields for the synthesis of various phenylacetic acid derivatives from substituted acetophenones via the Willgerodt-Kindler reaction.

Modern Protocols and Experimental Design

Recent advancements in synthetic methodology have significantly improved the practicality and efficiency of the Willgerodt-Kindler reaction. These include the use of microwave irradiation to dramatically reduce reaction times and the application of phase-transfer catalysis (PTC) to facilitate the reaction under milder conditions.[5]

Protocol 1: Conventional Heating for the Synthesis of Phenylacetic Acid

This protocol details the classic approach to the Willgerodt-Kindler reaction, suitable for the gram-scale synthesis of phenylacetic acid from acetophenone.

Materials:

  • Acetophenone (1.20 g, 10 mmol)

  • Sulfur (0.64 g, 20 mmol)

  • Morpholine (3 mL, 30 mmol)

  • p-Toluenesulfonic acid (optional, 0.06 g, 0.35 mmol)

  • 20% Sodium hydroxide solution

  • Hydrochloric acid

  • Ethyl acetate

  • 10% Sodium bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone, sulfur, morpholine, and p-toluenesulfonic acid.

  • Heat the mixture to reflux with constant stirring in an oil bath at 120–130 °C for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add 20% aqueous sodium hydroxide to the reaction mixture for the hydrolysis of the thioamide intermediate.

  • Heat the mixture at 100 °C for an additional 8 hours.

  • After cooling, filter the reaction mixture.

  • Acidify the filtrate with hydrochloric acid to a pH of 2 to precipitate the crude phenylacetic acid.

  • Dissolve the crude product in 10% sodium bicarbonate solution and wash with ethyl acetate.

  • Separate the aqueous layer and re-acidify with dilute HCl to yield the pure phenylacetic acid as a solid.

Protocol 2: Microwave-Assisted Synthesis of Thioamides

Microwave irradiation offers a significant acceleration of the Willgerodt-Kindler reaction, often reducing reaction times from hours to minutes.

Materials:

  • Aryl alkyl ketone (1 mmol)

  • Sulfur (2 mmol)

  • Morpholine (3 mmol)

Procedure:

  • In a microwave-safe vessel, combine the aryl alkyl ketone, sulfur, and morpholine.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a short duration (typically 5-15 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the vessel and process the reaction mixture to isolate the thioamide, which can then be hydrolyzed as described in Protocol 1.

Protocol 3: Phase-Transfer Catalysis (PTC) for Enhanced Efficiency

The use of a phase-transfer catalyst can facilitate the reaction under milder conditions and improve yields, particularly for less reactive substrates.

Materials:

  • Substituted acetophenone (10 mmol)

  • Sulfur (20 mmol)

  • Morpholine (30 mmol)

  • Triethylbenzylammonium chloride (TEBA) (0.05 mmol)

  • 20% Sodium hydroxide solution

Procedure:

  • Perform the initial thioamide formation by refluxing the acetophenone, sulfur, and morpholine for 8 hours as in Protocol 1.

  • After cooling, add the 20% sodium hydroxide solution and TEBA to the reaction mixture.

  • Continue to heat the mixture at 100 °C for the hydrolysis step, which is typically complete within 8 hours.

  • The workup procedure is similar to that of Protocol 1 to isolate the pure phenylacetic acid derivative.

experimental_workflow start Start: Select Protocol protocol1 Protocol 1: Conventional Heating start->protocol1 protocol2 Protocol 2: Microwave-Assisted start->protocol2 protocol3 Protocol 3: Phase-Transfer Catalysis start->protocol3 thioamide_formation Thioamide Formation protocol1->thioamide_formation protocol2->thioamide_formation protocol3->thioamide_formation hydrolysis Hydrolysis thioamide_formation->hydrolysis workup Workup and Purification hydrolysis->workup product Final Product: Phenylacetic Acid Derivative workup->product

Sources

HPLC method development for separating phenylacetic acid enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: A-1024

Title: A-1024: A Systematic Approach to the Development of a Robust HPLC Method for the Enantioseparation of Phenylacetic Acid

Abstract

This document provides a comprehensive guide for the development of a High-Performance Liquid Chromatography (HPLC) method for the separation of phenylacetic acid enantiomers. Phenylacetic acid, a compound of significant interest in the pharmaceutical and life sciences, possesses a chiral center, leading to the existence of two enantiomeric forms.[1][2][3] The differential pharmacological and toxicological profiles of these enantiomers necessitate a reliable and robust analytical method for their separation and quantification.[4][5] This application note details a systematic, field-proven approach, starting from the foundational principles of chiral chromatography and progressing through Chiral Stationary Phase (CSP) screening, mobile phase optimization, and method validation. The protocols provided herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Imperative of Chiral Separation

Phenylacetic acid and its derivatives are utilized in the synthesis of various pharmaceuticals, including penicillin and diclofenac.[3] The molecule's chirality means that its (R)- and (S)-enantiomers can exhibit distinct biological activities. In drug development, regulatory bodies often require the characterization and quantification of each enantiomer of a chiral drug substance.[4] Therefore, a validated HPLC method is crucial for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of pharmaceutical products.[6]

The direct separation of enantiomers is most commonly achieved using a Chiral Stationary Phase (CSP) in HPLC.[7][8] This approach relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times.

Foundational Principles: Chiral Recognition Mechanisms

Successful chiral separation is predicated on the "three-point interaction" model, which posits that for enantiomeric recognition to occur, there must be at least three simultaneous interactions (e.g., hydrogen bonding, steric hindrance, dipole-dipole interactions) between the analyte and the chiral stationary phase.[7] The selection of an appropriate CSP is the most critical step in method development.[7] The most versatile and widely used CSPs fall into two main categories: polysaccharide-based and cyclodextrin-based phases.

  • Polysaccharide-Based CSPs: These are derived from cellulose or amylose that have been functionalized with derivatives like phenylcarbamates.[9][10] They offer broad enantiorecognition capabilities and can be used in normal-phase, reversed-phase, and polar organic modes.[7][9][11] Immobilized polysaccharide CSPs provide enhanced solvent stability, expanding the range of mobile phases that can be used.[9]

  • Cyclodextrin-Based CSPs: These utilize cyclodextrins, which are cyclic oligosaccharides with a chiral, hydrophobic cavity.[12][13][14] Separation is often based on the inclusion of the analyte, or a portion of it, into the cyclodextrin cavity.[12][13] The outside surface of the cyclodextrin also presents interaction sites.[13] These CSPs are highly versatile and can be used in various chromatographic modes.[12][13]

Experimental Workflow: A Systematic Approach

The development of a chiral HPLC method is often an empirical process.[4] However, a systematic screening approach significantly increases the probability of success and reduces development time.

Caption: HPLC Method Development Workflow.

Materials and Instrumentation

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Thermostat, UV/DAD Detector
Chiral Columns (Screening) Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H), Cyclodextrin-based (e.g., CYCLOBOND™ I 2000)
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Reagents HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH), Trifluoroacetic Acid (TFA), Diethylamine (DEA)
Sample Racemic Phenylacetic Acid (1 mg/mL in mobile phase)

Detailed Protocols

Protocol 1: CSP and Mobile Phase Screening

Objective: To identify a promising combination of chiral stationary phase and mobile phase for the separation of phenylacetic acid enantiomers.

Rationale: Screening multiple CSPs with a set of generic mobile phases is the most efficient way to find initial separation conditions.[7][8] Phenylacetic acid is an acidic compound, so the addition of an acidic modifier like TFA is often necessary to improve peak shape and prevent ionization.[7][15]

Step-by-Step Procedure:

  • Column Equilibration: Equilibrate each chiral column with the initial mobile phase for at least 20-30 column volumes, or until a stable baseline is achieved.

  • Initial Screening Conditions:

    • Normal Phase:

      • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v) + 0.1% TFA

      • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v) + 0.1% TFA

    • Reversed Phase:

      • Mobile Phase C: Acetonitrile / Water (50:50, v/v) + 0.1% TFA

      • Mobile Phase D: Methanol / Water (50:50, v/v) + 0.1% TFA

  • Injection: Inject 10 µL of the racemic phenylacetic acid standard solution.

  • Detection: Monitor the elution profile at 210 nm, which is a suitable wavelength for phenylacetic acid.[16][17]

  • Evaluation: For each condition, assess the chromatogram for any signs of peak splitting or separation. Calculate the resolution (Rs) for any observed separation. A promising lead is any condition that shows at least partial separation (Rs > 0.8).

Protocol 2: Method Optimization

Objective: To refine the initial separation conditions to achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable run time.

Rationale: Once a promising CSP and mobile phase system are identified, systematic optimization of mobile phase composition, flow rate, and temperature is performed to improve the separation.

Step-by-Step Procedure:

  • Mobile Phase Composition Optimization:

    • Organic Modifier Ratio: Systematically vary the percentage of the organic modifier (e.g., IPA in normal phase, ACN in reversed phase) in increments of 2-5%. Observe the effect on retention time and resolution.

    • Additive Concentration: If peak shape is poor, adjust the concentration of the acidic modifier (TFA). For acidic compounds, this helps to suppress ionization and reduce tailing.[15]

  • Flow Rate Adjustment:

    • Chiral separations often benefit from lower flow rates than achiral separations. Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min) and observe the impact on resolution. Lower flow rates can increase efficiency and improve separation.

  • Temperature Variation:

    • Temperature can have a significant effect on chiral separations. Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.

Example Optimized Conditions (Hypothetical):

ParameterOptimized Value
Chiral Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / TFA (85:15:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Method Validation

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose. Key validation parameters include specificity, linearity, precision, accuracy, and robustness.[18][19][20]

Validation ParameterAcceptance Criteria
Specificity Baseline resolution of enantiomers from each other and any impurities.
Linearity (r²) ≥ 0.999 for each enantiomer over the desired concentration range.
Precision (%RSD) ≤ 2.0% for retention time and peak area for replicate injections.
Accuracy (% Recovery) Typically between 98.0% and 102.0%.
Robustness No significant change in resolution when small, deliberate changes are made to method parameters (e.g., flow rate ±10%, temperature ±5°C).[20]

Data Interpretation and System Suitability

  • Resolution (Rs): The degree of separation between two peaks. A value of Rs ≥ 1.5 indicates baseline separation.

  • Selectivity (α): The ratio of the retention factors of the two enantiomers. A value > 1 is required for separation.

  • Enantiomeric Excess (%ee): A measure of the purity of one enantiomer in a mixture. It is calculated as: %ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Before any sample analysis, a system suitability test must be performed by injecting a standard solution to ensure the chromatographic system is performing adequately.

Conclusion

The successful separation of phenylacetic acid enantiomers is a critical requirement in pharmaceutical analysis. By employing a systematic method development approach that begins with broad screening of diverse chiral stationary phases and mobile phases, followed by methodical optimization of key chromatographic parameters, a robust and reliable HPLC method can be established. The protocols outlined in this application note provide a field-proven framework for researchers and scientists to develop and validate such methods, ensuring the generation of accurate and reproducible data for quality control and drug development.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

  • (PDF) Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. Available at: [Link]

  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Available at: [Link]

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Available at: [Link]

  • HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. Available at: [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases | Chromatography Today. Available at: [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed. Available at: [Link]

  • HPLC enantioseparation on cyclodextrin-based chiral stationary phases - PubMed. Available at: [Link]

  • Simple HPLC Method for Routine Determination of Urinary Phenylacetic Acid Excretion. Available at: [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds | ACS Omega. Available at: [Link]

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases - Taylor & Francis. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available at: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns - YMC. Available at: [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - Scientific Research Publishing. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate - Der Pharma Chemica. Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. Available at: [Link]

  • Simple HPLC Method for Routine Determination of Urinary Phenylacetic Acid Excretion. Available at: [Link]

  • A simultaneous assay of the differentiating agents, phenylacetic acid and phenylbutyric acid, and one of their metabolites, phenylacetyl-glutamine, by reversed-phase, high performance liquid chromatography - Uniformed Services University. Available at: [Link]

  • HPLC determination of phenylacetic acid and penicillin G in 6-aminopenicillanic acid. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC. Available at: [Link]

  • Getting Started with Chiral Method Development Part Three - Regis Technologies. Available at: [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate. Available at: [Link]

  • Separation of Phenylacetic acid on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • Enantiomer separation of phenyllactic acid by HPLC with Hp-b-cyclodextrin as chiral mobile phase additive - ResearchGate. Available at: [Link]

  • (PDF) Synthesis, properties and applications of esters of phenylacetic acid - ResearchGate. Available at: [Link]

  • PHENYLACETIC ACID |. Available at: [Link]

  • PHENYLACETIC ACID C8H8O2. Available at: [Link]

  • Phenylacetic acid - Wikipedia. Available at: [Link]

  • US3864384A - Substituted phenylacetic acid compounds - Google Patents.
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. Available at: [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Available at: [Link]

Sources

Application Note: Bioconjugation Strategies Using 2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific utility, chemistry, and protocols for utilizing 2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid (referred to herein as PPA-Lactam ) as a specialized linker building block in bioconjugation.

Introduction: The "Goldilocks" Linker

In the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a connector; it is a determinant of pharmacokinetics. Traditional linkers often fall into two extremes: Alkyl chains (hydrophobic, aggregation-prone) or PEG chains (hydrophilic, but highly flexible/entropic).

This compound (PPA-Lactam) represents a "Goldilocks" zone in linker chemistry. It offers a unique structural motif:

  • Phenyl Ring: Provides structural rigidity, preventing the "folding back" of the payload onto the protein surface.

  • 2-Oxopyrrolidin-1-yl (Lactam): A polar, non-ionizable moiety that acts as a hydrogen bond acceptor. This significantly enhances aqueous solubility compared to a bare phenyl ring without introducing the steric bulk of a glycoside.

  • Acetic Acid Tail: A sterically accessible carboxylate handle for facile activation and conjugation to amines.

Key Applications
  • PROTAC Linker Design: Used to rigidify the connection between an E3 ligase ligand and a target protein warhead, improving ternary complex stability.

  • Solubility Enhancement: Capping hydrophobic drug payloads to prevent aggregation during conjugation to antibodies.

  • UV-Traceable Spacers: The aromatic core allows for UV quantification (A254/A280) distinct from aliphatic linkers.

Chemical Mechanism & Causality

The primary conjugation strategy for PPA-Lactam relies on the activation of its carboxylic acid group. While direct carbodiimide coupling (EDC) is possible, it is prone to hydrolysis and side reactions (N-acylurea formation).

The Validated Pathway: NHS-Ester Activation To ensure high-yield conjugation to biological amines (e.g., Lysine residues on mAbs), we utilize a two-step "Active Ester" method.

  • Activation: PPA-Lactam is reacted with N-hydroxysuccinimide (NHS) and EDC in an anhydrous organic solvent (DMF/DMSO). The lactam ring remains stable under these conditions.

  • Conjugation: The resulting PPA-NHS ester reacts with primary amines on the biomolecule to form a stable amide bond.

Why this approach?

  • Hydrolytic Stability: The NHS ester is sufficiently stable to survive the transition from organic solvent to aqueous buffer.

  • Selectivity: At pH 7.2–8.0, the reaction is highly selective for primary amines (Lysine ε-amines and N-terminal α-amines) over other nucleophiles.

Experimental Protocols

Materials Required
ReagentGradeFunction
PPA-Lactam >95% PurityLinker / Ligand
EDC·HCl High PurityCarboxyl Activator
NHS High PurityStabilizing Agent
DMF or DMSO AnhydrousSolvent for Linker
PBS Buffer 100mM, pH 7.4Conjugation Buffer
Desalting Column Zeba / PD-10Purification
Protocol A: Synthesis of the Activated NHS-Ester (PPA-NHS)

Note: Prepare this immediately before conjugation for maximum efficiency.

  • Dissolution: Dissolve 10 mg of PPA-Lactam in 500 µL of anhydrous DMF or DMSO.

  • Activator Addition: Add 5 equivalents of EDC·HCl and 5 equivalents of NHS to the solution.

    • Calculation: If MW of PPA-Lactam is ~219.2 g/mol , 10 mg = ~45.6 µmol. Use ~228 µmol of EDC and NHS.

  • Incubation: Vortex efficiently and incubate at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The reaction is usually complete when TLC or LC-MS shows disappearance of the starting acid.

  • Storage: Use immediately. If storage is required, precipitate in cold ether, dry, and store at -20°C under argon (hydrolysis sensitive).

Protocol B: Conjugation to Protein (e.g., Monoclonal Antibody)

Target: Lysine residues. Goal: Attach PPA-Lactam to surface.

  • Protein Prep: Buffer exchange the antibody (1–5 mg/mL) into PBS (pH 7.4) .

    • Critical: Avoid buffers containing amines (Tris, Glycine) as they will compete with the reaction.

  • Molar Ratio Calculation:

    • For a target Drug-Antibody Ratio (DAR) of 3–4, use a 10-fold to 20-fold molar excess of PPA-NHS over the antibody.

  • Reaction:

    • Slowly add the PPA-NHS (in DMF/DMSO) to the antibody solution while gently vortexing.

    • Constraint: Keep the final organic solvent concentration <10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate for 2 hours at Room Temperature or Overnight at 4°C.

  • Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 mins.

Protocol C: Purification & QC
  • Purification: Apply the reaction mixture to a Desalting Column (e.g., Sephadex G-25) equilibrated with storage buffer (e.g., PBS). Collect the protein fraction (elutes first).

  • Validation (UV-Vis):

    • Measure Absorbance at 280 nm (

      
      ).
      
    • Note: The PPA-Lactam phenyl ring absorbs in the UV range. If conjugating a non-UV active payload, use the extinction coefficient of the antibody. If the payload is UV active, use LC-MS for DAR determination.

  • Validation (LC-MS):

    • Perform Deconvoluted Mass Spectrometry.

    • Expected Shift: Each conjugated PPA-Lactam adds +201.2 Da (MW of PPA-Lactam minus H₂O) to the antibody mass.

Visualizing the Workflow

The following diagram illustrates the critical path from activation to stable conjugate, highlighting the chemical transformation.

BioconjugationWorkflow cluster_chem Chemical Transformation PPA PPA-Lactam (Starting Material) Activation Activation (EDC/NHS in DMF) PPA->Activation Dissolve NHS_Ester Activated PPA-NHS (Reactive Intermediate) Activation->NHS_Ester 30-60 min RT Conjugation Conjugation Reaction (pH 7.4, <10% DMSO) NHS_Ester->Conjugation Add to Protein Protein Target Protein (Lysine-NH2) Protein->Conjugation Buffer Exchange Purification Purification (SEC/Desalting) Conjugation->Purification Quench & Load Final Stable Bioconjugate (Amide Bond Linked) Purification->Final Elute

Figure 1: Step-by-step workflow for activating PPA-Lactam and coupling it to a protein target.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation during conjugation Hydrophobicity of payload or excess PPAReduce PPA molar excess; Add 0.05% Tween-20 to the buffer; Ensure DMSO <10%.
Low Conjugation Yield (Low DAR) Hydrolysis of NHS esterUse anhydrous DMF/DMSO; Use fresh EDC; Increase PPA:Protein ratio.
Protein Aggregation Over-conjugationReduce reaction time or molar excess. High DAR can destabilize some mAbs.
No shift in Mass Spec pH incorrectEnsure Conjugation Buffer is pH 7.2–8.0. Avoid acidic conditions or amine-buffers.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS chemistry and antibody conjugation protocols).

  • PubChem. (2025).[1] Compound Summary: this compound. National Library of Medicine. [Link]

  • Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of antibody-drug conjugates. Chemical Society Reviews. (Context on linker hydrophilicity and stability). [Link]

  • Nalawade, S. A., et al. (2020). PROTACs: An Emerging Therapeutic Modality. (Context on the use of rigid linkers in protein degraders). [Link]

Sources

Solid-phase synthesis applications of carboxylic acid functionalized pyrrolidones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis Applications of Carboxylic Acid Functionalized Pyrrolidones

Abstract

Carboxylic acid functionalized pyrrolidones, primarily represented by Pyroglutamic acid (pGlu) (also known as 5-oxo-proline or 2-pyrrolidone-5-carboxylic acid), are critical structural motifs in medicinal chemistry.[1] They serve as stable N-terminal capping agents that resist aminopeptidase degradation and as rigid gamma-lactam scaffolds for constraining peptide geometry (e.g., Freidinger lactams). This guide details the solid-phase synthesis (SPS) strategies for incorporating these moieties, focusing on on-resin cyclization protocols , direct coupling of pre-formed lactams , and their application in stabilizing therapeutic peptides.

The Chemistry of Functionalized Pyrrolidones on Resin

The pyrrolidone ring offers a unique combination of structural rigidity and hydrogen-bonding capability. In the context of Solid-Phase Peptide Synthesis (SPPS), two primary chemical pathways are utilized:

  • Direct Coupling: Using commercially available Fmoc-pGlu-OH. This is straightforward but can be cost-prohibitive for large libraries or specific stereochemical requirements.

  • On-Resin Cyclization: The spontaneous or acid-catalyzed cyclization of N-terminal Glutamic Acid (Glu) or Glutamine (Gln) residues. This is the most common route for generating N-terminal pGlu modifications.

Mechanism of Action

The formation of pGlu involves the nucleophilic attack of the N-terminal


-amino group onto the side-chain 

-carbonyl (either the

-carboxylic acid of Glu or the

-amide of Gln).[1] On solid phase, this reaction is often accelerated by weak acids or heat, releasing water (from Glu) or ammonia (from Gln).

Key Advantage: The resulting lactam ring eliminates the basic N-terminal amine, preventing ionization at physiological pH. This significantly increases lipophilicity and blood-brain barrier (BBB) permeability while abolishing susceptibility to exopeptidases.

Application I: N-Terminal Capping & Stability

The most frequent application of carboxylic acid functionalized pyrrolidones is the "pGlu cap." Many bioactive peptides (e.g., TRH, GnRH, Neurotensin) naturally contain this modification.

Why use pGlu capping?

  • Proteolytic Stability: Removes the recognition point for aminopeptidases.

  • Conformational Integrity: The lactam ring constrains the

    
     and 
    
    
    
    dihedral angles, potentially locking the N-terminus into a bioactive conformation.
  • Prevention of Side Reactions: Prevents diketopiperazine formation or N-terminal degradation during storage.

Application II: Peptidomimetics & Gamma-Lactam Scaffolds

Beyond simple capping, functionalized pyrrolidones are used as internal constraints . By alkylating the pyrrolidone nitrogen or using 4-substituted pyrrolidone acids, researchers can create "Freidinger lactam" mimics that force the peptide backbone into a


-turn or 

-turn.

Library Synthesis: The pyrrolidone nitrogen (in pGlu) is a weak nucleophile but can be alkylated on-resin under specific conditions (Mitsunobu or base-catalyzed alkylation) to generate diverse libraries of N-substituted lactams.

Detailed Experimental Protocols

Protocol A: Direct Coupling of Fmoc-pGlu-OH

Best for: Routine synthesis where the pGlu residue is standard and commercially available.

Reagents:

  • Fmoc-pGlu-OH (2-pyrrolidone-5-carboxylic acid)

  • DIC (Diisopropylcarbodiimide)

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

  • DMF (Dimethylformamide)[2]

Step-by-Step:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 min.

  • Activation: Dissolve Fmoc-pGlu-OH (3.0 eq), Oxyma Pure (3.0 eq), and DIC (3.0 eq) in DMF.

    • Note: Pre-activation for 2-3 minutes is recommended to ensure solubility.

  • Coupling: Add the activated mixture to the resin. Shake at Room Temperature (RT) for 60–90 minutes.

  • Monitoring: Perform a Chloranil Test (Not Kaiser).

    • Why? pGlu lacks a primary amine; however, we are checking for the disappearance of the previous amine. A negative Chloranil test confirms complete coupling.

  • Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 10 min) if further extension is required (rare, as pGlu is usually terminal).

Protocol B: On-Resin Cyclization of Glutamic Acid (The "Green" Route)

Best for: Generating pGlu termini from Glu residues without buying expensive Fmoc-pGlu-OH.

Reagents:

  • Fmoc-Glu(OtBu)-OH (Glutamic acid with acid-labile side chain protection)

  • Standard Coupling Reagents (DIC/Oxyma)[3]

  • Cyclization Catalyst: 0.1 M Acetic Acid in DMF or simply heat.

Step-by-Step:

  • Coupling Glu: Couple Fmoc-Glu(OtBu)-OH to the N-terminus of the resin-bound peptide using standard SPPS protocols.

  • Fmoc Deprotection: Remove Fmoc using 20% Piperidine/DMF.[4] Wash with DMF (5x).

  • Side-Chain Deprotection (Partial):

    • Crucial Step: The side chain must be free for cyclization. If using standard TFA cleavage, the cyclization happens after cleavage.

    • For On-Resin Cyclization: Use Fmoc-Glu(O-Allyl)-OH if you wish to deprotect the side chain selectively on-resin using Pd(PPh3)4, OR rely on the spontaneous cyclization of Gln (Glutamine) which is faster.

    • Alternative (Standard): Use Fmoc-Gln(Trt)-OH .[5] The Trt group is removed with mild acid, or simply allow the free amine of Gln to attack the amide side chain.

  • Cyclization Protocol (Optimized for Glu/Gln):

    • After Fmoc removal, wash resin with DMF.[4][5]

    • Add 0.1 M Acetic Acid in DMF .

    • Heat to 45°C for 12–24 hours (or 60°C for 4-6 hours).

    • Note: Strong acids are not required and may damage the peptide. Weak acid catalysis is sufficient to drive the amine attack on the side chain carbonyl.

Visualization: Workflows & Pathways

Figure 1: On-Resin Cyclization Pathway (Glu to pGlu)

Caption: Transformation of resin-bound Glutamic Acid to Pyroglutamic Acid via acid-catalyzed cyclization.

G Start Resin-Peptide-NH-Fmoc-Glu(OtBu) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Step 1 Intermediate Resin-Peptide-NH2 (Glu Side Chain Exposed) Deprotect->Intermediate Step 2 Cyclization Cyclization (Weak Acid / Heat) Intermediate->Cyclization Step 3: Nucleophilic Attack Final Resin-Peptide-pGlu (Lactam Formed) Cyclization->Final Step 4: -H2O

Figure 2: Library Synthesis via N-Alkylation

Caption: Strategy for diversifying the pyrrolidone scaffold via N-alkylation on solid support.

G Resin_pGlu Resin-Peptide-pGlu (NH free) Activation Base Activation (LiHMDS or Phosphazene Base) Resin_pGlu->Activation Deprotonation Alkylation Add Alkyl Halide (R-X) or Mitsunobu (R-OH) Activation->Alkylation Nucleophilic Substitution Library Resin-Peptide-pGlu(N-R) (Diversified Scaffold) Alkylation->Library Library Generation

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseSolution
Incomplete Coupling of Fmoc-pGlu-OH Steric hindrance or poor solubility.Use HATU/HOAt instead of DIC. Increase temperature to 50°C. Ensure pre-activation.
Racemization Base-catalyzed proton abstraction at the

-carbon.
Use DIC/Oxyma (neutral/acidic activation) rather than basic conditions (DIEA). Avoid prolonged heating (>60°C).
Failure to Cyclize (Glu -> pGlu) Insufficient heat or steric bulk.Switch from Glu to Gln (Glutamine) .[1] The amide leaving group (NH3) is often better than OH. Use manual microwave heating (50°C, 30 min).
Side Chain Acylation The lactam nitrogen reacting with subsequent Fmoc-AA.pGlu is usually the final residue. If extending from the lactam N, use strong bases (lithium salts) to enhance nucleophilicity, as the amide N is non-reactive under standard coupling.

Critical Control Point: Always verify the formation of pGlu by LC-MS . The mass difference between the linear Glu-peptide and the cyclic pGlu-peptide is -18 Da (loss of H2O) or -17 Da (loss of NH3 if starting from Gln).

References

  • Vertex AI Search. (2026). Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis.[6]6

  • BenchChem. (2025).[1][2] A Tale of Two Rings: A Comparative Guide to Boc-Pyr-OtBu and In Situ Glutamine Cyclization.2[7][8][9]

  • Journal of Pharmaceutical Sciences. (2019). Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity.[10]10

  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols.11[7][9]

  • Thieme Connect. (n.d.). Pyroglutamic Acid Peptides: Synthesis and Applications.12[7][9]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility & Stability of 2-Oxopyrrolidin-1-yl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Improving aqueous solubility of lipophilic racetam analogs Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Introduction: The "Racetam" Solubility Paradox

You are likely here because you are working with a derivative of the 2-oxopyrrolidin-1-yl core (the "racetam" family, structurally related to Levetiracetam, Brivaracetam, or Piracetam).

While the parent compound (Piracetam) is highly water-soluble, functionalizing this core with lipophilic side chains (e.g., phenyl groups, long alkyl chains) to improve blood-brain barrier (BBB) penetration often creates a solubility bottleneck in aqueous buffers.

The Core Challenge: These molecules are lactams (cyclic amides) . They possess a high dipole moment but lack hydrogen bond donors (if N-substituted), making them prone to:

  • "Crash-out" precipitation when diluted from organic stock (DMSO) into aqueous media.

  • Hydrolytic Ring Opening at extreme pH, destroying your compound.

This guide provides a validated workflow to solubilize these derivatives without compromising biological integrity.

Module 1: Diagnostic Workflow

Before choosing a solvent system, analyze your specific derivative's physicochemical properties. Use this decision tree to select the safest protocol.

SolubilityDecisionTree Start Start: 2-oxopyrrolidin-1-yl Derivative CheckIonizable Does side chain have ionizable groups? (COOH, NH2, etc.) Start->CheckIonizable YesIonizable Yes CheckIonizable->YesIonizable NoIonizable No (Neutral Lactam) CheckIonizable->NoIonizable SaltScreen Protocol A: pH Adjustment / Salt Formation (Target pH = pKa +/- 2) YesIonizable->SaltScreen Ionize to dissolve CheckLogP Check Calculated LogP (cLogP) NoIonizable->CheckLogP LowLogP cLogP < 2.0 CheckLogP->LowLogP HighLogP cLogP > 2.0 CheckLogP->HighLogP Cosolvent Protocol B: Cosolvent Spike (DMSO/Ethanol) LowLogP->Cosolvent Moderate hydrophobicity Complexation Protocol C: Cyclodextrin Complexation (HP-Beta-CD) HighLogP->Complexation High hydrophobicity (prevents aggregation)

Figure 1: Decision matrix for solubilizing pyrrolidone derivatives based on ionization potential and lipophilicity (LogP).

Module 2: The "Cosolvent Spike" (Protocol B)

Best for: In vitro screening, HTS, and acute animal dosing. Mechanism: Reduces the dielectric constant of the water, allowing the non-polar lactam to remain in solution.

The "Golden Rule" of Dilution

The most common error is adding the aqueous buffer to the DMSO stock. This causes local supersaturation and immediate precipitation (the "Ouzo effect").

Correct Protocol:

  • Prepare Stock: Dissolve derivative in 100% anhydrous DMSO (Molecular Grade) to 1000x the final desired concentration (e.g., 10 mM stock for 10 µM final).

  • Pre-warm Buffer: Warm your PBS or Media to 37°C. Cold buffers accelerate precipitation.

  • The Vortex Spike:

    • Set the vortex mixer to medium speed.

    • While vortexing the buffer, inject the DMSO stock sub-surface (tip submerged) into the center of the vortex.

    • Why? This maximizes rapid dispersion, preventing local high-concentration pockets where crystals nucleate.

Cosolvent Toxicity Limits

Ensure your final solvent concentration does not exceed biological tolerance.[1]

SolventCell Culture Limit (v/v)In Vivo (IV) Limit (v/v)Notes
DMSO < 0.1% - 0.5%< 5%High concentrations permeabilize membranes; can induce apoptosis [1].
PEG 400 < 1.0%< 20%Safer than DMSO but highly viscous; can alter drug release kinetics [2].
Ethanol < 0.5%< 10%Volatile; evaporation changes concentration over time.

Module 3: Cyclodextrin Complexation (Protocol C)

Best for: Highly lipophilic derivatives (LogP > 2.5), long-term stability, and sensitive biological models (where DMSO is toxic). Mechanism: The 2-oxopyrrolidin-1-yl ring fits ideally into the hydrophobic cavity of Beta-Cyclodextrins , shielding the lipophilic moiety from water [3].

Recommended Agent: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[2] Reason: It is more water-soluble and less toxic to kidneys than native Beta-Cyclodextrin.

Step-by-Step Complexation:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or saline. Filter sterilize (0.22 µm).

  • Add Compound: Add your derivative in excess (supersaturated solid) to the vehicle.

  • Equilibrate: Shake/stir at room temperature for 24–48 hours.

  • Filter: Filter out undissolved solids. The filtrate contains your solubilized drug-CD complex.

  • Validation: Verify concentration via HPLC, as the "apparent" solubility will have increased significantly.

Module 4: Stability & pH (The Hidden Trap)

Critical Warning: The lactam ring is chemically stable at neutral pH but undergoes hydrolysis (ring-opening) under acidic (< pH 3) or alkaline (> pH 9) conditions, converting your active drug into an inactive GABA-derivative (amino acid) [4].

Hydrolysis Pathway

HydrolysisPathway Lactam Active Drug (Intact Lactam Ring) Transition Tetrahedral Intermediate Lactam->Transition + OH- or H+ OpenRing Inactive Product (GABA Derivative) Transition->OpenRing Ring Opening

Figure 2: Hydrolytic degradation pathway of the 2-oxopyrrolidin-1-yl core at extreme pH.

Stability Rules:

  • Optimal pH: 4.5 – 7.0.

  • Avoid: Strong bases (NaOH) for pH adjustment. If the solution turns yellow, oxidative degradation or hydrolysis has likely occurred.

  • Buffer Choice: Use Phosphate or Citrate buffers. Avoid Carbonate buffers (often pH > 9).

Troubleshooting FAQ

Q: My compound precipitates immediately upon adding the DMSO stock to the cell media. A: This is the "Crash-out" effect.

  • Fix 1: Use Serial Dilution . Dilute 1000x stock

    
     100x in 50% DMSO/Water 
    
    
    
    10x in Media
    
    
    1x in Media. This gradual step-down prevents shock nucleation.
  • Fix 2: Switch to Protocol C (Cyclodextrins) . The inclusion complex prevents aggregation.

Q: Can I use sonication to dissolve the solid? A: Yes, but monitor temperature . Sonication generates heat. If the temperature exceeds 40°C, you risk hydrolyzing the lactam ring. Use "pulse" sonication (5s on, 5s off) on ice.

Q: The solution is clear but biological activity is lost after 24 hours. A: Check the pH. If you used a buffer > pH 8.0, your lactam likely hydrolyzed into its corresponding amino acid (which is usually pharmacologically inactive for Racetam targets). Confirm integrity via LC-MS; look for a mass shift of +18 Da (addition of H2O).

Q: Is this class of compounds light-sensitive? A: Generally, no. However, if your derivative contains a phenyl group (like Phenylpiracetam) or conjugated double bonds, it may be photo-sensitive. Store stocks in amber vials as a precaution.

References
  • Galvao, J. et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Archives of Toxicology.

  • Rowe, R. C. et al. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.

  • Brewster, M. E. & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][3][4] Advanced Drug Delivery Reviews.

  • Bowen, R. (2014). Hydrolysis of Lactams. RSC Publishing.[5]

Sources

Technical Support Center: Purification of Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents & Troubleshooting Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Introduction: The Purity Imperative

Welcome to the Technical Support Center for phenylacetic acid (PAA) derivatives. These compounds serve as critical scaffolds in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Ibuprofen, as well as various agrochemicals.

Achieving pharmaceutical-grade purity (>99%) often hinges on a single, well-executed recrystallization step. However, PAA derivatives are notorious for "oiling out"—a phenomenon where the compound separates as a liquid rather than a crystal, trapping impurities and ruining the purification. This guide provides the solvent logic, protocols, and troubleshooting workflows to navigate these challenges.

Part 1: Solvent Selection Strategy

Q: How do I choose the correct solvent system for a new PAA derivative?

A: The choice depends heavily on the substituents on the phenyl ring. Phenylacetic acid derivatives generally possess a polar carboxylic acid "head" and a non-polar aromatic "tail."

The Golden Rule:

  • High Melting Point (>100°C): Use Ethanol/Water or Ethyl Acetate/Hexane . The risk of oiling out is low.

  • Low Melting Point (<80°C): Avoid boiling water if possible, as the compound may melt before it dissolves, leading to an emulsion. Use Hexane/Ethyl Acetate or Toluene/Petroleum Ether to keep the temperature below the melting point of the solid.

Solvent Compatibility Matrix
Derivative ClassPolarityRecommended Solvent SystemAlternate SystemKey Risk
Unsubstituted (PAA) ModerateWater (Hot)Toluene / HexaneOiling out if impure (MP ~76°C)
Nitro- (e.g., 4-Nitro) HighEthanol / Water (95:5)Glacial Acetic Acid / WaterLow solubility in non-polar solvents
Halo- (e.g., 4-Chloro) Low-ModHexane / Ethyl Acetate (10:1)Ethanol / WaterModerate solubility in water
Alkoxy- (e.g., 4-Methoxy) ModerateToluene / HexaneWater (acidified)Low MP (~86°C) increases oiling risk
Diclofenac Precursors LowTolueneCyclohexane / BenzeneHigh molecular weight; slow crystallization
Visual Guide: Solvent Selection Logic

SolventSelection Start Start: Select Derivative CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 100°C CheckMP->HighMP LowMP MP < 80°C CheckMP->LowMP Polar Is it highly polar? (e.g., -NO2, -OH) HighMP->Polar Yes NonPolar Is it lipophilic? (e.g., -Cl, -Alkyl) HighMP->NonPolar No SolventC Avoid Boiling Water. Use Low-Boiling Organics (e.g., Hexane/EtOAc) LowMP->SolventC Prevent Oiling Out SolventA Use Ethanol / Water (Binary System) Polar->SolventA SolventB Use Toluene / Hexane or Ethyl Acetate / Hexane NonPolar->SolventB

Figure 1: Decision tree for selecting the initial solvent system based on melting point and polarity.

Part 2: Troubleshooting Hub

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is the most common failure mode for phenylacetic acids. It occurs when the solute separates from the solvent as a liquid phase (emulsion) because the saturation temperature is higher than the melting point of the solvated impurity-product mixture.

Immediate Fixes:

  • The "Cloud Point" Reheat: If you see oil droplets, reheat the solution until clear. Add a small amount of the "good" solvent (e.g., Ethanol) to lower the saturation point. Cool very slowly.

  • Seeding: Add a seed crystal of the pure product at a temperature just below the melting point. This provides a template for the lattice to form, bypassing the liquid phase.

  • Trituration: If the oil solidifies into a gum, decant the solvent and grind the gum with a non-polar solvent (like pentane or cold water) to remove surface impurities, then re-attempt recrystallization.

Issue 2: "The crystals are colored (yellow/brown)."

Diagnosis: Oxidation byproducts (often from benzyl cyanide hydrolysis) or polymerized impurities.

Protocol:

  • Dissolve the crude solid in the minimum amount of boiling solvent.[1]

  • Add Activated Charcoal (Norit) (approx. 1-2% by weight of the solute). Caution: Add carefully to avoid boiling over.

  • Simmer for 5-10 minutes.

  • Perform a Hot Filtration through a pre-warmed funnel/filter paper to remove the charcoal.

  • Cool the filtrate to crystallize.

Visual Guide: The "Oiling Out" Rescue Loop

OilingOut Observation Observation: Liquid Droplets Form Reheat Reheat to Dissolve Observation->Reheat AddSolvent Add More 'Good' Solvent (Lowers Saturation Temp) Reheat->AddSolvent CoolSlow Cool Slowly to Temp > MP AddSolvent->CoolSlow Seed Add Seed Crystal CoolSlow->Seed Seed->Observation Fails (Impurity too high) Result Crystallization Seed->Result

Figure 2: Workflow for recovering a batch that has oiled out.

Part 3: Master Protocols

Protocol A: Binary Solvent Recrystallization (Ethanol/Water)

Best for: 4-Nitrophenylacetic acid, 2,4-Dichlorophenylacetic acid, and high-melting derivatives.

  • Dissolution: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask.

  • Primary Solvent: Add 95% Ethanol dropwise while heating on a steam bath or hot plate (approx. 3-5 mL) until the solid just dissolves.

  • Filtration (Optional): If insoluble particles are visible, perform a hot filtration now.[2]

  • Secondary Solvent: Remove from heat. Add warm water dropwise until the solution becomes faintly turbid (cloudy).

  • Clarification: Add 1-2 drops of Ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Once crystals form, place in an ice bath for 15 minutes.

  • Collection: Filter via vacuum (Buchner funnel). Wash with a small amount of ice-cold 50% Ethanol/Water.

Protocol B: Non-Polar Recrystallization (Toluene/Hexane)

Best for: 4-Methoxyphenylacetic acid, 4-Chlorophenylacetic acid, and low-melting derivatives susceptible to hydrolysis.

  • Dissolution: Place the crude solid in a flask. Add Toluene (approx. 2-3 mL per gram) and heat to boiling.

  • Saturation: If the solid does not dissolve, add more Toluene in small increments. If it dissolves instantly, boil off excess solvent until saturation is reached.

  • Precipitation: Remove from heat. Slowly add Hexane (or Petroleum Ether) until a persistent cloudiness appears.

  • Re-dissolution: Reheat briefly to dissolve the cloudiness.

  • Cooling: Wrap the flask in a towel to ensure very slow cooling (insulation prevents rapid temp drops that cause oiling).

  • Collection: Filter and wash with cold Hexane.

References

  • Solubility of Phenylacetic Acid Derivatives

    • Apelblat, A., & Manzurola, E. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • Synthesis and Purification of 4-Chlorophenylacetic Acid

    • BenchChem.[3] (n.d.). Synthesis routes of 4-Chlorophenylacetic acid.

  • General Recrystallization Methodologies

    • Organic Syntheses, Coll. Vol. 1, p.436 (1941); Vol. 2, p.63 (1922). Phenylacetic acid.[3][4][5][6]

  • Troubleshooting Oiling Out

    • Mettler Toledo. (n.d.).
  • Properties of 2,4-Dichlorophenylacetic Acid

    • PubChem.[4][5][7] (n.d.). (2,4-Dichlorophenoxy)acetic acid (Analogous structure data).

Sources

Removing amide byproducts from phenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenylacetic Acid Synthesis

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of phenylacetic acid and encountering challenges with amide byproducts. Here, we provide in-depth troubleshooting advice and detailed protocols to ensure the purity and quality of your final product.

Frequently Asked Questions (FAQs)

Q1: I've synthesized phenylacetic acid, but my yield is low and I suspect byproducts. What is the most common byproduct and why does it form?

A1: The most common byproduct in phenylacetic acid synthesis, particularly when starting from benzyl cyanide (phenylacetonitrile), is phenylacetamide .[1][2] This occurs because the synthesis proceeds via a two-step hydrolysis reaction. Benzyl cyanide is first hydrolyzed to phenylacetamide, which is then further hydrolyzed to phenylacetic acid. If the reaction is not driven to completion, the intermediate phenylacetamide will remain as a significant impurity in your crude product.[2][3]

Mechanism of Formation:

The hydrolysis of benzyl cyanide can be catalyzed by either acid or base.[4][5] Under acidic conditions, the nitrile is protonated, making it more susceptible to nucleophilic attack by water. This forms an imidic acid intermediate, which tautomerizes to the more stable phenylacetamide. A second, often slower, hydrolysis step then converts the amide to the carboxylic acid and ammonia (or ammonium salt). Incomplete reaction, due to factors like insufficient heating time, improper acid/base concentration, or quenching the reaction prematurely, is the primary cause of phenylacetamide contamination.[4][5]

Q2: How can I quickly determine if my phenylacetic acid is contaminated with phenylacetamide?

A2: A simple solubility test can give you a strong indication. Phenylacetic acid is an acid and will readily dissolve in a dilute aqueous base solution (like sodium carbonate or sodium hydroxide) to form its soluble sodium salt. Phenylacetamide, being significantly less acidic, is largely insoluble in these conditions.[1][6] If you observe an insoluble white solid after dissolving your crude product in a lukewarm dilute soda solution, it is very likely phenylacetamide.[1] For quantitative analysis, techniques like HPLC are suitable.[7][8]

Q3: Can I just recrystallize the crude product to remove the phenylacetamide?

A3: While recrystallization from hot water is a good final purification step for phenylacetic acid, it may not be sufficient to remove large quantities of phenylacetamide.[4][6] A more robust chemical separation is recommended prior to final recrystallization for optimal purity.

Troubleshooting Guide: Removing Phenylacetamide Byproduct

This section provides detailed protocols for the effective removal of phenylacetamide from your crude phenylacetic acid.

Method 1: Purification via Alkaline Extraction

This is the most common and highly effective method for separating phenylacetic acid from the less acidic phenylacetamide. The principle relies on the significant difference in acidity between the two compounds.

Experimental Workflow Diagram:

G cluster_0 Step 1: Dissolution & Separation cluster_1 Step 2: Precipitation & Isolation A Crude Phenylacetic Acid (with Phenylacetamide) B Dissolve in dilute Na2CO3 or NaOH solution A->B C Filter the mixture B->C D Insoluble Solid: Phenylacetamide C->D Collect E Filtrate: Sodium Phenylacetate (aq) C->E Collect F Acidify filtrate with dilute mineral acid (e.g., HCl) E->F G Precipitation of Phenylacetic Acid F->G H Filter and wash with cold water G->H I Dry the solid H->I J Pure Phenylacetic Acid I->J

Caption: Workflow for purifying phenylacetic acid using alkaline extraction.

Step-by-Step Protocol:

  • Dissolution: Take your crude phenylacetic acid containing the phenylacetamide byproduct and dissolve it in a lukewarm, dilute solution of sodium carbonate or sodium hydroxide.[1] Use a sufficient volume to fully dissolve the phenylacetic acid.

  • Separation of Amide: The phenylacetamide will remain as an undissolved solid.[1][6] Filter the mixture using a Buchner funnel to separate the insoluble phenylacetamide from the aqueous solution.

  • Precipitation of Acid: Transfer the filtrate, which contains the sodium salt of phenylacetic acid, to a clean beaker. While stirring, slowly add a dilute mineral acid, such as hydrochloric acid (HCl), until the solution is acidic.[1][6] You will observe the phenylacetic acid precipitating out as a white solid.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation.[2] Collect the purified phenylacetic acid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water to remove any remaining salts.[4] Dry the purified product to obtain phenylacetic acid.

Method 2: Recrystallization for Final Polishing

After chemical separation, recrystallization is an excellent technique to achieve high purity and obtain well-defined crystals.

Experimental Workflow Diagram:

G A Purified Phenylacetic Acid B Dissolve in minimum amount of boiling water A->B C Hot filter if any insoluble impurities remain B->C D Allow solution to cool slowly C->D E Crystals of Phenylacetic Acid form D->E F Filter and dry the crystals E->F G High-Purity Phenylacetic Acid F->G

Caption: Workflow for the recrystallization of phenylacetic acid.

Step-by-Step Protocol:

  • Dissolution: Place the phenylacetic acid in a flask and add a minimal amount of boiling water to just dissolve the solid. Phenylacetic acid is soluble in hot water but crystallizes out from cold water.[6]

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. You should observe the formation of pure phenylacetic acid flakes.[6]

  • Isolation: Collect the crystals by filtration and dry them completely. The resulting phenylacetic acid should be of high purity.[1][6]

Purity Assessment Data

The effectiveness of these purification methods can be monitored by various analytical techniques. Below is a table summarizing typical purity levels that can be achieved.

MethodStarting MaterialExpected PurityAnalytical Technique
Alkaline ExtractionCrude Phenylacetic Acid>98%HPLC[7]
RecrystallizationChemically Purified PAA>99.5%HPLC, Melting Point

References

  • Erowid. (n.d.). Synthesis of Phenylacetic Acid. Retrieved from Erowid.org. [Link]

  • Google Patents. (2011). CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.
  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from OrgSyn.org. [Link]

  • Rhodium.ws. (n.d.). Synthesis of Phenylacetic Acid. Retrieved from . [Link]

  • Organic Syntheses. (1952). Phenylacetamide. Org. Synth. 1952, 32, 92. DOI: 10.15227/orgsyn.032.0092. [Link]

  • Organic Syntheses. (1922). Phenylacetic acid. Org. Synth. 1922, 2, 63. DOI: 10.15227/orgsyn.002.0063. [Link]

  • Ataman Kimya. (n.d.). Benzyl Cyanide. Retrieved from Ataman-kimya.com. [Link]

  • Sciencemadness Wiki. (2021, July 29). Benzyl cyanide. Retrieved from sciencemadness.org. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from sielc.com. [Link]

  • Piscitelli, F., et al. (1994). A simultaneous assay of the differentiating agents, phenylacetic acid and phenylbutyric acid, and one of their metabolites, phenylacetyl-glutamine, by reversed-phase, high performance liquid chromatography. Journal of Liquid Chromatography, 17(13), 2895-2900. [Link]

Sources

Preventing decarboxylation of phenylacetic acids during heating

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling phenylacetic acids and their derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the unintended decarboxylation of phenylacetic acids during heating and other experimental procedures. Here, you will find troubleshooting advice and frequently asked questions to help you maintain the integrity of your molecules.

Troubleshooting Guide: Unwanted Decarboxylation

This section addresses specific problems you might be facing in the lab and offers targeted solutions based on established chemical principles.

Issue 1: Significant product loss and toluene derivative formation after heating my reaction.

Question: I'm running a reaction with a substituted phenylacetic acid at an elevated temperature, and I'm seeing a significant decrease in my starting material and the formation of a toluene derivative. How can I prevent this?

Answer:

This is a classic case of thermal decarboxylation. The stability of phenylacetic acids is highly dependent on temperature. At elevated temperatures, both the protonated acid and its carboxylate anion can undergo decarboxylation, though through different mechanisms.

  • Underlying Cause: The bond between the benzyl carbon and the carboxyl group is susceptible to cleavage upon heating. The reaction is thermodynamically driven at higher temperatures, leading to the irreversible loss of CO2 and the formation of a toluene derivative.[1]

  • Immediate Actions:

    • Lower the Reaction Temperature: This is the most critical factor. Evaluate if the desired reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more efficient catalyst.

    • Solvent Choice: The boiling point of your solvent dictates the maximum temperature of your reaction at atmospheric pressure. Consider using a lower-boiling point solvent if your protocol allows. Phenylacetic acid is soluble in a variety of organic solvents like ethanol, ether, and acetone, offering flexibility in choosing a suitable reaction medium.[2][3][4]

    • Use of Protecting Groups: If high temperatures are unavoidable, the most robust solution is to protect the carboxylic acid functionality. Converting the acid to an ester or an oxazoline can prevent decarboxylation.[1][5][6][7]

Issue 2: My decarboxylation rates are inconsistent, even at the same temperature.

Question: I'm performing the same reaction under what I believe are identical temperature conditions, but the extent of decarboxylation varies between experiments. What could be the cause?

Answer:

Inconsistent decarboxylation rates often point to subtle variations in the reaction medium, most commonly the pH.

  • Underlying Cause: The rate of decarboxylation is influenced by the form of the phenylacetic acid in solution: the protonated acid (R-COOH) or the deprotonated carboxylate anion (R-COO⁻). These two species decarboxylate at different rates and through different mechanisms.[8] In aqueous solutions at high temperatures, the anion form has been observed to decarboxylate faster than the acid form.[8] Any unintended changes in pH due to the addition of reagents, impurities, or degradation of other components can alter the ratio of the acid to its conjugate base, leading to variable decarboxylation.

  • Troubleshooting Steps:

    • pH Control: If your reaction can tolerate it, buffer the solution to maintain a consistent pH. For many applications, maintaining a slightly acidic pH may help to favor the more stable protonated form, although this is dependent on the specific reaction conditions and the stability of the rest of your molecule.

    • Reagent Purity: Ensure the purity of your starting materials and solvents. Acidic or basic impurities can significantly alter the pH of the reaction mixture.

    • Inert Atmosphere: If your reaction is sensitive to air, consider running it under an inert atmosphere (e.g., nitrogen or argon). Atmospheric CO2 can dissolve in some solvents to form carbonic acid, which could slightly alter the pH.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of phenylacetic acid decarboxylation?

A1: Phenylacetic acid decarboxylation can proceed through different pathways depending on the conditions.

  • For the protonated acid: It is proposed that the acid can form a ring-protonated zwitterion, which then facilitates the elimination of CO2.[8]

  • For the phenylacetate anion: Decarboxylation can occur directly to form a benzyl anion, which is then protonated by the solvent or another proton source to give the corresponding toluene derivative.[8]

  • Thermal Decomposition: At very high temperatures (above 580°C), thermal decomposition involves radical mechanisms, leading to products like carbon dioxide, carbon monoxide, and dibenzyl, in addition to the expected toluene derivative.

Below is a diagram illustrating the two primary non-radical decarboxylation pathways.

Decarboxylation_Mechanisms cluster_acid Protonated Acid Pathway cluster_anion Anion Pathway PAA Phenylacetic Acid (R-COOH) Zwitterion Ring-Protonated Zwitterion PAA->Zwitterion Protonation Product_Acid Toluene Derivative + CO2 Zwitterion->Product_Acid Decarboxylation PAA_anion Phenylacetate Anion (R-COO-) Benzyl_anion Benzyl Anion PAA_anion->Benzyl_anion Decarboxylation Product_Anion Toluene Derivative + CO2 Benzyl_anion->Product_Anion Protonation

Caption: Decarboxylation pathways for phenylacetic acid.

Q2: What is the most effective way to prevent decarboxylation if my reaction requires high temperatures?

A2: The most reliable method is to use a protecting group for the carboxylic acid. By converting the carboxylic acid to a more stable functional group, you can perform reactions at elevated temperatures without the risk of decarboxylation.

  • Esterification: Converting the phenylacetic acid to a methyl, ethyl, or benzyl ester is a common and effective strategy.[1][5] Esters are generally more resistant to thermal decarboxylation. The choice of ester depends on the conditions you need for its eventual removal.

  • Oxazoline Formation: Oxazolines are another robust protecting group for carboxylic acids.[1]

The general workflow for using a protecting group is illustrated below.

Protecting_Group_Workflow Start Phenylacetic Acid Derivative Protect Protect Carboxylic Acid (e.g., as an ester) Start->Protect Reaction Perform High-Temperature Reaction Protect->Reaction Deprotect Deprotect to Regenerate Carboxylic Acid Reaction->Deprotect Final Final Product Deprotect->Final

Caption: General workflow for using a protecting group.

Q3: Are there any specific catalysts or reagents I should avoid?

A3: Yes. Certain metals and reaction conditions can actively promote decarboxylation, sometimes as the intended reaction pathway.

  • Decarboxylative Coupling Catalysts: Be cautious with transition metals like palladium, copper, silver, and iron, especially in the context of cross-coupling reactions.[9] These are often used to intentionally promote decarboxylation to generate aryl or alkyl radicals/anions for C-C bond formation.

  • Oxidative Conditions: The presence of strong oxidants can lead to oxidative decarboxylation, which is a different pathway that also results in the loss of the carboxyl group, often to form aldehydes or ketones.[9][10]

  • Certain Minerals: While less common in a typical organic synthesis lab, be aware that minerals like magnetite and spinel can catalyze ketonic decarboxylation at hydrothermal conditions.[8][11]

Q4: How do substituents on the phenyl ring affect the rate of decarboxylation?

A4: The electronic properties of substituents on the phenyl ring can influence the rate of decarboxylation. The specific effect can depend on the mechanism. For the anion pathway, electron-withdrawing groups can stabilize the resulting benzyl anion, potentially increasing the rate of decarboxylation. Conversely, electron-donating groups could destabilize the benzyl anion, slowing down the reaction. The stability of the intermediate species is a key factor.

Experimental Protocol: Protection of Phenylacetic Acid as a Methyl Ester

This protocol provides a standard method for protecting the carboxylic acid group to prevent decarboxylation during subsequent high-temperature reactions.

Objective: To convert phenylacetic acid to methyl phenylacetate.

Materials:

  • Phenylacetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and drying

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve phenylacetic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction time will vary depending on the specific substrate, but it is typically monitored by TLC or GC/LC-MS until the starting material is consumed (usually 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

    • Reduce the volume of the mixture under reduced pressure to remove most of the methanol.

    • Transfer the remaining aqueous mixture to a separatory funnel and extract with diethyl ether (or another suitable solvent) three times.

  • Purification:

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl phenylacetate.

    • The crude product can be further purified by distillation or column chromatography if necessary.

Deprotection (Hydrolysis): The methyl ester can be readily hydrolyzed back to the carboxylic acid by heating with an aqueous base (e.g., NaOH or KOH) followed by acidic work-up.

Data Summary Table

ParameterRecommended Practice for StabilityRationale
Temperature Use the lowest possible temperature for your reaction.Decarboxylation is thermally driven and its rate increases with temperature.[1]
pH Maintain a consistent, preferably slightly acidic, pH if the reaction allows.The speciation between the acid and its more reactive anion form is pH-dependent.[8]
Solvent Choose a solvent with a boiling point that does not exceed the stability threshold of your compound.The solvent's boiling point limits the maximum reaction temperature at atmospheric pressure.
Additives Avoid unintentional addition of strong acids, bases, or catalytic metals known to promote decarboxylation.Certain additives can catalyze the decarboxylation reaction.[9]
High-Temp Reactions Utilize protecting groups such as esters or oxazolines.Protecting the carboxylic acid functionality is the most effective way to prevent decarboxylation at high temperatures.[1][5]

References

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • McCollom, T. M., & Seewald, J. S. (2006). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. Geochimica et Cosmochimica Acta, 70(18), A409. [Link]

  • Protecting Groups for Carboxylic acid. (2020, July 5). YouTube. [Link]

  • Protection for carboxylic group & Protection for the Amino group. (2017, March 27). Slideshare. [Link]

  • Phenylacetic Acid: Properties, Synthesis, and Industrial Uses. (2025, March 4). Patsnap Eureka. [Link]

  • Phenylacetic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Sasane, K. A., & Telvekar, V. N. (2014). A Simple Protocol for Oxidative Decarboxylation of Phenyl Acetic Acid using Oxone and Iodobenzene.
  • Phenylacetic acid production(PAA-precursor). (n.d.). aecenar. Retrieved February 15, 2026, from [Link]

  • Wikipedia contributors. (2024, December 23). Phenylacetic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Dunn, G. E., & Lawler, E. A. (1963). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 41(8), 1954-1961. [Link]

  • Acree, W. E. (1985). Solubility of Phenylacetic Acid in Binary Solvent Mixtures. UNT Digital Library. [Link]

  • ICSC 1260 - PHENYLACETIC ACID. (n.d.). INCHEM. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Resolving Pyrrolidine Derivatives on Chiralcel OJ-H

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the enantiomeric resolution of pyrrolidine derivatives using the Chiralcel OJ-H column. This resource is designed for researchers, chromatographers, and drug development professionals who are navigating the complexities of chiral separations. Pyrrolidine scaffolds are ubiquitous in pharmaceuticals and chiral building blocks, making their enantiomeric purity a critical quality attribute.[1] The Chiralcel OJ-H, a cellulose tris(4-methylbenzoate) coated on a silica gel support, is a robust tool for these separations.

This guide moves beyond simple protocols to explain the underlying principles and causal relationships in your chromatographic experiments. We will explore method development strategies, troubleshoot common issues with in-depth, evidence-based solutions, and provide a framework for achieving consistent, high-resolution separations.

Frequently Asked Questions (FAQs)

Q1: What is the Chiralcel OJ-H column, and what is its primary separation mechanism?

A: The Chiralcel OJ-H is a chiral stationary phase (CSP) consisting of cellulose tris(4-methylbenzoate) physically coated onto a high-purity silica gel support. It is a polysaccharide-based column primarily used in normal phase mode. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of your analyte and the chiral selector (the cellulose derivative). Chiral recognition is achieved through a combination of intermolecular interactions, including hydrogen bonds, π-π stacking, and dipole-dipole interactions between the analyte and the CSP.[2] The subtle differences in the stability of these complexes for each enantiomer lead to different retention times and, thus, separation.

Q2: What are the recommended starting conditions for screening a new pyrrolidine derivative on a Chiralcel OJ-H column?

A: A systematic screening approach is the most efficient path to a successful separation. For a new pyrrolidine derivative, we recommend starting with a simple normal phase mobile phase. A typical starting point is a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).[3][4] Since many pyrrolidine derivatives are basic, incorporating a basic additive is often necessary to achieve good peak shape and resolution.[5]

Table 1: Recommended Initial Screening Conditions for Pyrrolidine Derivatives on Chiralcel OJ-H

Parameter Condition 1 Condition 2 Rationale & Notes
Mobile Phase A n-Hexane / Isopropanol (90:10, v/v) n-Hexane / Ethanol (90:10, v/v) Isopropanol (IPA) and Ethanol (EtOH) offer different selectivities. Screening both is highly recommended.[3]
Additive + 0.1% Diethylamine (DEA) + 0.1% Diethylamine (DEA) Pyrrolidines are often basic. DEA minimizes undesirable interactions with residual silanols on the silica support, preventing peak tailing.[5][6]
Flow Rate 1.0 mL/min (for 4.6 mm i.d. column) 1.0 mL/min (for 4.6 mm i.d. column) This is a standard flow rate providing a good balance between analysis time and efficiency. Adjust for other column dimensions.[7]
Temperature 25 °C 25 °C Start at ambient temperature. Temperature can be a powerful tool for optimizing selectivity later.[6]

| Detection | UV, 210-254 nm | UV, 210-254 nm | Select a wavelength where the analyte has strong absorbance.[8] |

Q3: Which solvents are strictly forbidden for use with a Chiralcel OJ-H column?

A: The Chiralcel OJ-H is a coated CSP. This means the chiral selector is physically adsorbed onto the silica surface and is not chemically bonded. Certain strong solvents can strip this coating, irreversibly damaging the column.[9] The entire HPLC system, including the injection loop, must be thoroughly flushed of these solvents before connecting the column.[6][7]

Forbidden Solvents Include:

  • Acetone

  • Chloroform

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl Acetate

  • Tetrahydrofuran (THF)

  • Toluene

Using even residual amounts of these solvents can lead to a rapid and permanent loss of column performance.[6]

Systematic Method Development Guide

Developing a robust chiral separation method is a logical, step-wise process. The goal is to find conditions that provide baseline resolution (Rs ≥ 1.5), good peak shape, and a reasonable analysis time.

Protocol 1: Step-by-Step Method Development
  • System Preparation: Thoroughly flush the entire HPLC system with a solvent compatible with the Chiralcel OJ-H, such as a hexane/isopropanol mixture. Ensure no forbidden solvents are present.[7]

  • Column Equilibration: Install the column and equilibrate with your initial mobile phase (e.g., Hexane/IPA/DEA 90:10:0.1) at the desired flow rate. A stable baseline indicates the column is ready. This may take 30-60 minutes for a new mobile phase.

  • Sample Preparation: Dissolve your racemic standard in the mobile phase whenever possible.[6] If solubility is an issue, use the minimum amount of a slightly stronger, compatible solvent (e.g., 100% isopropanol). Filter the sample through a 0.45 µm filter to prevent frit blockage.[6]

  • Initial Injection: Inject the racemic standard using the conditions outlined in Table 1. This initial run will tell you if you have no separation, partial separation, or full separation.

  • Optimization - Mobile Phase Strength:

    • If retention is too long (>30 min): Increase the percentage of the alcohol modifier (e.g., from 10% to 20% IPA). This will decrease retention times.

    • If retention is too short (peaks near the void volume): Decrease the percentage of the alcohol modifier (e.g., from 10% to 5%).

  • Optimization - Selectivity:

    • If resolution is poor:

      • Change the alcohol modifier (e.g., switch from IPA to EtOH or vice-versa).

      • Optimize the percentage of the alcohol modifier in smaller increments (e.g., 1-2% changes).

      • Lower the temperature (e.g., to 15 °C). Lowering temperature often increases the stability of the transient diastereomeric complexes, improving resolution, but will also increase retention time and backpressure.

      • Lower the flow rate (e.g., to 0.5 mL/min). This increases the time the enantiomers spend interacting with the CSP, often improving resolution.

Method Development Workflow Diagram

MethodDevelopment cluster_prep Preparation cluster_screen Screening cluster_eval Evaluation cluster_optim Optimization cluster_final Finalization Prep System Flush & Column Equilibration Sample Prepare Racemic Standard in Mobile Phase Prep->Sample Screen Inject on OJ-H Hex/IPA/DEA (90:10:0.1) Hex/EtOH/DEA (90:10:0.1) Prep->Screen Eval Evaluate Resolution (Rs) Screen->Eval Eval->Screen Rs = 0 (Try different column) Optim_Selectivity Adjust Selectivity: 1. Change Alcohol (IPA <=> EtOH) 2. Lower Temperature 3. Lower Flow Rate Eval->Optim_Selectivity 0 < Rs < 1.5 Optim_Retention Adjust Retention: Change % Alcohol Eval->Optim_Retention Retention Time Issue Final Method Validated (Rs >= 1.5) Eval->Final Rs >= 1.5 Optim_Selectivity->Screen Optim_Retention->Screen

Caption: A workflow for chiral method development on Chiralcel OJ-H.

Troubleshooting Guide

Problem 1: I see poor or no resolution between my enantiomers (Rs < 1.5).

Answer: This is the most common challenge in chiral separations. It indicates that the CSP is not discriminating effectively between the enantiomers under the current conditions.

  • Causality: Resolution is a function of selectivity, efficiency, and retention. Poor selectivity is the most likely culprit. The mobile phase composition directly influences the interactions between the analyte and the CSP.

  • Solutions:

    • Change the Alcohol Modifier: This is the most powerful first step. The structural difference between isopropanol and ethanol can significantly alter the hydrogen bonding and steric interactions that govern chiral recognition. If you started with IPA, switch to EtOH, and vice-versa.

    • Optimize Alcohol Concentration: Systematically vary the alcohol percentage in small steps (e.g., from a starting point of 10%, try 8%, 12%, 15%). Sometimes an optimal "window" of selectivity exists at a specific mobile phase strength.

    • Reduce Temperature: Lowering the column temperature (e.g., from 25 °C to 15 °C or 10 °C) can enhance the enantioselectivity of the CSP. Slower kinetics at lower temperatures can lead to more stable and selective interactions. Be aware this will increase backpressure.

    • Reduce Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) allows more time for the enantiomers to interact with the stationary phase, which can improve resolution, especially for difficult separations.

Problem 2: My peaks are tailing or show poor shape.

Answer: Poor peak shape, particularly tailing, is often caused by secondary, undesirable interactions within the column or by issues with the sample solvent.

  • Causality: For basic compounds like pyrrolidines, tailing is frequently caused by ionic interactions with acidic sites on the silica support (residual silanols). The sample solvent can also distort peak shape if it is significantly stronger than the mobile phase (the "solvent effect").

  • Solutions:

    • Use/Optimize the Additive: Pyrrolidines are basic. An acidic peak shape suggests strong interaction with the silica support. Ensure you are using a basic additive like Diethylamine (DEA) at a concentration of 0.1-0.2%.[5][6] This DEA will compete for the active sites on the silica, masking them from your analyte and resulting in more symmetrical peaks.

    • Check Sample Solvent: The ideal sample solvent is the mobile phase itself.[6] If you dissolve your sample in a much stronger solvent (e.g., 100% IPA when the mobile phase is 90:10 Hexane:IPA), it can cause peak distortion upon injection. If you must use a stronger solvent due to solubility, inject the smallest possible volume.[8]

    • Column Contamination: If the column has been used extensively, strongly retained impurities from previous injections can accumulate at the column head, leading to poor peak shape.[9] Follow the recommended column flushing procedure (see Q5).

Problem 3: The system backpressure is unexpectedly high.

Answer: High backpressure can damage both the column and the HPLC pump. It is almost always caused by a blockage somewhere in the flow path.

  • Causality: The most common cause is a blockage of the column inlet frit by particulate matter from the sample or mobile phase.[9] It can also be caused by sample precipitation upon injection if the sample is not soluble in the mobile phase.

  • Solutions:

    • Filter Your Sample: Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection. This is the most critical step in preventing pressure issues.[6]

    • Check Sample Solubility: Ensure your sample is fully dissolved and will remain soluble when injected into the mobile phase. If you see precipitation when mixing your sample stock with the mobile phase, you must reconsider your sample solvent.

    • Reverse-Flush the Column (Use with Caution): NOTE: This should only be done if you are certain the blockage is at the inlet frit. Disconnect the column from the detector, reverse the direction of flow, and pump mobile phase at a low flow rate (0.2-0.3 mL/min) to waste for 15-20 minutes. This can dislodge particulates from the inlet frit.[9] Do not exceed the pressure limit. Reconnect the column in the correct flow direction for analysis.

    • Use a Guard Column: A guard column is a small, inexpensive column placed before the analytical column. It will trap particulates and strongly adsorbed compounds, protecting your expensive analytical column and extending its lifetime.[6]

Problem 4: My retention times are drifting or not reproducible.

Answer: Drifting retention times suggest that the column chemistry or system conditions are not stable.

  • Causality: The most common causes are insufficient column equilibration, temperature fluctuations, or a phenomenon known as "additive memory effect," where additives from previous runs slowly leach from the CSP.[10]

  • Solutions:

    • Ensure Full Equilibration: When changing mobile phases, especially those with additives, the column requires sufficient time to equilibrate. The additive concentration on the surface of the CSP must reach a steady state. A stable baseline is the minimum requirement; for new methods, equilibrating for at least 30-60 minutes is recommended.[11]

    • Use a Column Thermostat: Even small changes in ambient lab temperature can affect retention times. Using a thermostatted column compartment ensures a stable operating temperature and improves reproducibility.

    • Dedicate a Column: If you frequently switch between methods using acidic and basic additives, it can be very difficult to achieve reproducible results due to additive memory effects.[10] It is best practice to dedicate a specific column to a particular method or class of compounds (e.g., a "bases only" column).

Troubleshooting Decision Tree

Troubleshooting cluster_res Resolution & Peak Shape cluster_sys System Issues Start Problem Observed PoorRes Poor Resolution (Rs < 1.5) Start->PoorRes HighPressure High Backpressure? Start->HighPressure PeakTailing Peak Tailing? PoorRes->PeakTailing No Sol_AddDEA Add/Increase DEA (0.1%) PoorRes->Sol_AddDEA Yes Sol_ChangeAlcohol Change Alcohol (IPA <=> EtOH) PeakTailing->Sol_ChangeAlcohol No Sol_CheckSolvent Check Sample Solvent PeakTailing->Sol_CheckSolvent Yes Sol_OptimizeTemp Lower Temperature / Flow Rate Sol_ChangeAlcohol->Sol_OptimizeTemp Drift Drifting Retention? HighPressure->Drift No Sol_FilterSample Filter Sample & Mobile Phase HighPressure->Sol_FilterSample Yes Sol_Equilibrate Equilibrate Longer Drift->Sol_Equilibrate Yes Sol_ReverseFlush Reverse Flush Column (Low Flow) Sol_FilterSample->Sol_ReverseFlush Sol_UseThermostat Use Column Thermostat Sol_Equilibrate->Sol_UseThermostat

Caption: A decision tree for troubleshooting common HPLC issues.

Q5: How should I properly clean and store my Chiralcel OJ-H column?

Answer: Proper care and storage are essential for maximizing the lifespan of your column.

  • Causality: Additives and strongly retained sample components must be flushed from the column before storage to prevent precipitation and damage to the stationary phase. The coated CSP must be stored in a solvent that keeps it wetted and stable.

  • Protocol 2: Column Flushing and Storage

    • Remove Additives: After your final analysis, flush the column with a mobile phase of the same composition but without the additive (e.g., Hexane/IPA 90:10) for at least 30-45 minutes.[11]

    • Transition Solvent (If Needed): Before flushing with 100% ethanol for cleaning, it is critical to use 100% 2-propanol as a transition solvent.[6]

    • Storage: For short-term storage (overnight), the additive-free mobile phase is acceptable. For long-term storage (more than one week), flush the column with the recommended storage solvent, typically Hexane / 2-Propanol (90:10, v/v) .[6]

    • Cap the Column: Ensure the end-plugs are tightly sealed to prevent the stationary phase from drying out. Store in a safe place, clearly labeled with the storage solvent.

By following these guidelines, you can effectively develop methods, troubleshoot issues, and ensure the longevity and performance of your Chiralcel OJ-H column for the successful resolution of pyrrolidine derivatives.

References

  • National Institutes of Health (NIH). (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]

  • LCGC International. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Daicel Chiral Technologies. (2013). INSTRUCTION MANUAL FOR CHIRALCEL® OD-H and CHIRALCEL® OJ-H. Retrieved from [Link]

  • Semantic Scholar. (2007). Influence of the mobile phase composition on chiral recognition of some pyrrolidin-2-ones in the liquid chromatographic system with polysaccharide stationary phases. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). Chiral FAQs. Retrieved from [Link]

  • ResearchGate. (2019, March 4). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]

  • Organic Chemistry, Tokyo University of Agriculture and Technology. (n.d.). HPLC manual (for chiral HPLC analysis). Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • PubMed. (2013, November 22). On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL® OJ-H COLUMNS. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid and Piracetam Analogs for Nootropic Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the novel compound 2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid and established Piracetam analogs. As a Senior Application Scientist, the following analysis is grounded in established experimental data and methodologies to offer a clear perspective on the potential and current understanding of these nootropic agents.

Introduction to the Chemical Space

The quest for cognitive enhancement has led to the development of a wide array of synthetic compounds. Among the most well-known are the racetams, a class of drugs sharing a common 2-oxopyrrolidone nucleus. Piracetam, the parent compound of this family, was first synthesized in the 1960s.[1] Its discovery spurred the development of numerous analogs with modified structures and, in some cases, enhanced potency and different pharmacological profiles.

A newer entrant into this field of research is this compound. This molecule incorporates the core pyrrolidinone structure of racetams but features a phenylacetic acid moiety. While extensive research is available for many Piracetam analogs, this compound remains a less-chartered territory, necessitating a comparative analysis based on its structural relationship to both racetams and other neuroactive phenylacetic acid derivatives.

Mechanisms of Action: A Divergent Landscape

The precise mechanisms of action for many nootropics, including Piracetam itself, are not fully elucidated. However, a growing body of evidence points towards several key pathways.

Piracetam Analogs: A Multi-Target Approach

The racetam family exhibits a range of biological activities, with individual analogs showing preferences for different molecular targets.[2]

  • Positive Allosteric Modulation of AMPA Receptors: Several racetams, including Aniracetam and Oxiracetam , act as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3][4] By binding to an allosteric site on the receptor, they reduce desensitization and slow the channel's closing kinetics, thereby enhancing glutamatergic neurotransmission, a critical component of synaptic plasticity, learning, and memory.[3][5] Aniracetam, for instance, has been shown to potentiate AMPA receptor currents by slowing or blocking desensitization.[6]

  • Enhancement of High-Affinity Choline Uptake (HACU): Pramiracetam and Coluracetam are noted for their ability to enhance HACU, the rate-limiting step in acetylcholine (ACh) synthesis.[7][8][9][10][11][12] By increasing the uptake of choline into presynaptic neurons, these compounds promote the synthesis and release of ACh, a neurotransmitter vital for memory and attention.

  • Modulation of Calcium Channels: Nefiracetam has been shown to potentiate L-type and N-type calcium channels, an effect not observed with Piracetam or Oxiracetam.[13][14] This modulation of calcium influx can have profound effects on neurotransmitter release and neuronal excitability.

  • Dopaminergic and Nicotinic Activity: Phenylpiracetam , a phenyl derivative of Piracetam, exhibits a broader pharmacological profile. It acts as a dopamine reuptake inhibitor and has affinity for nicotinic acetylcholine receptors (nAChRs), with a reported IC50 of 5.86 μM for α4β2 nAChRs.[15][16][17] This multimodal action likely contributes to its reported psychostimulant effects in addition to its nootropic properties.

  • GABA-B Receptor Modulation: Fasoracetam is unique among the racetams for its activity as a GABA-B receptor antagonist, and it also modulates metabotropic glutamate receptors.[18] Upregulation of GABA-B receptors has been suggested as a potential mechanism for its cognitive-enhancing and anxiolytic effects.[19]

This compound: An Inferential Analysis

Direct pharmacological data for this compound is scarce in publicly available literature. However, we can infer potential mechanisms based on its structural components and related compounds.

The presence of the 2-oxopyrrolidin-1-yl group suggests a possible interaction with targets common to the racetam class, such as AMPA receptors. Furthermore, research on a structural isomer, (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, has demonstrated both anticonvulsant and nootropic activity, with the most active derivative in one study surpassing the efficacy of Piracetam in preclinical models.[20] This indicates that the phenyl-pyrrolidinone-acetic acid scaffold is a promising framework for cognitive-enhancing compounds.

The phenylacetic acid moiety itself is a common feature in various biologically active compounds, including some non-steroidal anti-inflammatory drugs (NSAIDs) that have been found to interact with CNS targets.[21] For instance, diclofenac, a phenylacetic acid derivative, has been shown to bind to specific gamma-hydroxybutyric acid (GHB) sites in the brain.[22] While this does not directly imply a nootropic mechanism, it highlights the potential for the phenylacetic acid portion of the molecule to confer novel pharmacological properties distinct from traditional racetams.

Comparative Data Summary

The following table summarizes the known mechanisms and reported effects of selected Piracetam analogs. Due to the limited data on this compound, its potential activities are inferred from structurally related compounds and are presented as hypothetical.

CompoundPrimary Mechanism(s)Reported Cognitive EffectsOther Notable Effects
Piracetam Positive Allosteric Modulator of AMPA receptors (weak)General cognitive enhancement, improved memory in some populationsIncreased membrane fluidity
Aniracetam Positive Allosteric Modulator of AMPA receptorsAnxiolytic, enhanced creativity and holistic thinkingPotentiation of AMPA receptor currents
Oxiracetam Positive Allosteric Modulator of AMPA receptors, enhances LTPMild stimulant, improved logical thinking and memoryIncreases brain energy metabolism[15][23]
Pramiracetam High-Affinity Choline Uptake (HACU) EnhancerEnhanced memory formation and focusLong-lasting effects[7][8][10][24][25]
Phenylpiracetam Dopamine Reuptake Inhibitor, nAChR modulatorPotent psychostimulant, improved memory and alertnessIncreased physical performance[15][16][17]
Nefiracetam Potentiates L-type and N-type Calcium ChannelsAmeliorates amnesia, potential neuroprotective effectsFacilitates cholinergic and GABAergic transmission[13][14]
Fasoracetam GABA-B Receptor Antagonist, mGluR modulatorAnxiolytic, potential for ADHD treatmentUpregulates GABA-B receptors[18][19]
Coluracetam High-Affinity Choline Uptake (HACU) EnhancerEnhanced vision (anecdotal), improved memoryLong-lasting cognitive benefits[9][12][26][27]
This compound Hypothesized: AMPA receptor modulation, other CNS targets via phenylacetic acid moietyHypothesized: Cognitive enhancement, potential for novel nootropic profileUnknown

Experimental Protocols for Nootropic Evaluation

To rigorously assess the nootropic potential of a novel compound like this compound and compare it to existing agents, a battery of in vitro and in vivo assays is essential.

In Vivo Behavioral Assays

The Morris Water Maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory in rodents.

  • Apparatus: A circular pool (typically 1.5-2 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Distal cues are placed around the room to serve as spatial references.

  • Procedure:

    • Acquisition Phase (4-5 days): The animal is placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. This is typically done in several trials per day.

    • Probe Trial (Day after last acquisition day): The platform is removed, and the animal is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.

  • Data Analysis: Key metrics include escape latency during acquisition, distance swam, and the percentage of time spent in the target quadrant during the probe trial. A significant reduction in escape latency over days and a preference for the target quadrant in the probe trial indicate successful spatial learning and memory.

This task assesses long-term memory based on a single-trial learning paradigm.

  • Apparatus: A two-chambered box with a light and a dark compartment, connected by a small opening. The floor of the dark compartment is equipped with an electrifiable grid.

  • Procedure:

    • Acquisition Trial: The animal is placed in the light compartment. Due to their natural aversion to bright light, rodents will typically enter the dark compartment. Upon entry, a mild foot shock is delivered.

    • Retention Trial (typically 24 hours later): The animal is again placed in the light compartment, and the latency to enter the dark compartment is measured.

  • Data Analysis: A longer latency to enter the dark compartment during the retention trial indicates that the animal has learned and remembers the aversive stimulus associated with that chamber.

In Vitro Mechanistic Assays

This assay determines the affinity of a compound for the AMPA receptor.

  • Materials:

    • Cell membranes prepared from brain tissue (e.g., rat cortex) or from cell lines expressing AMPA receptors.

    • Radioligand, such as [³H]AMPA.

    • Test compound (e.g., this compound) at various concentrations.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated to reflect the affinity of the compound for the receptor.

This assay measures the effect of a compound on the uptake of choline into synaptosomes.

  • Materials:

    • Synaptosomes prepared from brain tissue (e.g., rat hippocampus).

    • Radiolabeled choline, such as [³H]choline.

    • Test compound at various concentrations.

    • Scintillation counter.

  • Procedure:

    • Pre-incubate the synaptosomes with the test compound.

    • Initiate the uptake by adding [³H]choline and incubate for a short period.

    • Terminate the uptake by rapid filtration and wash to remove extracellular [³H]choline.

    • Measure the radioactivity in the synaptosomes using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the rate of choline uptake. The effect of the test compound on the Vmax (maximum rate of uptake) and Km (substrate concentration at half-maximal velocity) can be determined.

Visualizing Pathways and Workflows

Racetam_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Choline Choline HACU High-Affinity Choline Uptake Choline->HACU ACh_synthesis Acetylcholine (ACh) Synthesis HACU->ACh_synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle AMPA_R AMPA Receptor ACh_vesicle->AMPA_R ACh Release Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion Ca²⁺ Ca_ion->ACh_vesicle Triggers Release Na_ion Na⁺ AMPA_R->Na_ion Influx Depolarization Depolarization & Signal Propagation Na_ion->Depolarization Piracetam_Analog Piracetam Analog (e.g., Pramiracetam, Aniracetam) Piracetam_Analog->HACU Enhances (Pramiracetam) Piracetam_Analog->Ca_channel Modulates (Nefiracetam) Piracetam_Analog->AMPA_R Positive Allosteric Modulation (Aniracetam)

Caption: Hypothetical signaling pathways for Piracetam analogs.

Nootropic_Evaluation_Workflow Start Novel Compound Synthesis (e.g., this compound) In_Vitro In Vitro Screening Start->In_Vitro Receptor_Binding Receptor Binding Assays (AMPA, nAChR, etc.) In_Vitro->Receptor_Binding Enzyme_Assay Enzyme/Transporter Assays (HACU, etc.) In_Vitro->Enzyme_Assay BBB_Permeability In Vitro BBB Permeability Assay In_Vitro->BBB_Permeability In_Vivo In Vivo Behavioral Testing BBB_Permeability->In_Vivo MWM Morris Water Maze (Spatial Memory) In_Vivo->MWM PA Passive Avoidance (Fear-Motivated Memory) In_Vivo->PA Toxicology Toxicology & Safety Pharmacology In_Vivo->Toxicology Data_Analysis Data Analysis & Structure-Activity Relationship MWM->Data_Analysis PA->Data_Analysis Toxicology->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization End Candidate Selection for Further Development Lead_Optimization->End

Caption: Experimental workflow for evaluating novel nootropic compounds.

Conclusion

The landscape of nootropic research is continually evolving, with Piracetam analogs offering a diverse range of mechanisms and cognitive effects. While this compound remains a compound of significant interest due to its hybrid structure, a comprehensive understanding of its pharmacological profile awaits dedicated experimental investigation. The protocols and comparative data presented in this guide offer a framework for such an evaluation. Future research should focus on elucidating the specific molecular targets of this novel compound and quantifying its efficacy in established behavioral models to determine its potential as a next-generation cognitive enhancer.

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A Comparative Guide to the Binding Affinity of 2-Oxopyrrolidine Derivatives for the Synaptic Vesicle Protein 2A (SV2A)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the binding affinities of various 2-oxopyrrolidine derivatives to the Synaptic Vesicle Glycoprotein 2A (SV2A). As a key protein involved in the regulation of neurotransmitter release, SV2A has emerged as a critical target for antiepileptic drugs (AEDs)[1][2]. The 2-oxopyrrolidine class of molecules, pioneered by levetiracetam, represents a significant advancement in epilepsy treatment, largely due to their specific interaction with SV2A[3][4][5][6]. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons, supporting experimental data, and detailed methodologies to facilitate further research and development in this field.

The Significance of SV2A and the 2-Oxopyrrolidine Scaffold

The discovery that SV2A is the specific binding site for the novel antiepileptic drug levetiracetam (LEV) was a landmark in epilepsy research[2][3][4][5]. This finding was substantiated by several key observations:

  • Brain membranes from mice lacking the SV2A protein do not bind to levetiracetam or its derivatives[3][4][5].

  • There is a strong correlation between the binding affinity of various 2-oxopyrrolidine derivatives for SV2A and their anticonvulsant potency in animal models of epilepsy[2][3][5][6][7].

  • Levetiracetam and its analogs do not bind to the other SV2 isoforms, SV2B and SV2C, highlighting the specificity of this interaction[4][5][6].

These findings have established SV2A as a well-validated target for the development of new AEDs and have spurred the investigation of numerous 2-oxopyrrolidine derivatives with potentially improved pharmacological properties[7].

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand for its target is a critical determinant of its potency and potential therapeutic efficacy. For 2-oxopyrrolidine derivatives, binding affinities for SV2A are typically determined using competitive radioligand binding assays and are expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate higher binding affinity.

The following table summarizes the binding affinities of several key 2-oxopyrrolidine derivatives for SV2A.

CompoundBinding Affinity (Ki or IC50)Species/SystemReference(s)
Levetiracetam (LEV) ~600 nM (Ki)Human SV2A[1]
Brivaracetam (BRV) ~30 nM (Ki)Human SV2A[1]
ucb L060 (R-enantiomer of LEV) >10,000 nM (pIC50 < 3.6)Human SV2A[3][8]
ucb 30889 ~63 nM (pIC50 = 7.2)Human SV2A[3][8]
SynVesT-1 4.9 nM (Ki)Human Brain Tissue[9][10]
(3-ethynylpyridin-4-yl)methyl derivative (12a) 4.8 nM (Ki)Human Brain Tissue[9][10]

As the data indicates, brivaracetam exhibits a significantly higher binding affinity for SV2A—approximately 15 to 30 times greater than that of levetiracetam[2][11]. This enhanced affinity is a key factor contributing to brivaracetam's greater potency in preclinical epilepsy models[1][2]. Furthermore, the stereoselectivity of the binding is evident from the much lower affinity of ucb L060, the R-enantiomer of levetiracetam, demonstrating the specific conformational requirements for interaction with SV2A[8]. More recent derivatives, such as SynVesT-1 and its analogs, have been developed with even higher affinities, primarily for use as PET imaging agents to quantify synaptic density in the brain[9][10][12].

Experimental Methodologies for Determining Binding Affinity

The accurate determination of binding affinity is paramount. Several robust techniques are employed for this purpose, with the radioligand binding assay being the most common for SV2A ligands[1].

Radioligand Competition Binding Assay

This is the gold standard for quantifying the affinity of unlabeled ligands for a specific receptor[13]. The principle of this assay is to measure the ability of an unlabeled test compound (e.g., a 2-oxopyrrolidine derivative) to compete with and displace a radiolabeled ligand that has a known high affinity for the target, in this case, SV2A.

Detailed Protocol:

  • Preparation of Biological Material:

    • Source: Brain tissue homogenates (e.g., from rats or post-mortem human samples) or cell lines (e.g., CHO or COS-7) recombinantly expressing human SV2A are used[1][14][15]. The choice of source is critical; brain homogenates provide a native environment, while recombinant systems offer a more controlled and isolated target.

    • Procedure: The tissue or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare a crude membrane fraction that is rich in SV2A protein[1][16]. The protein concentration of this preparation is quantified using a standard method like the BCA assay[16].

  • Assay Incubation:

    • Components: The assay is typically performed in a 96-well plate format[16]. Each well contains:

      • The membrane preparation (a source of SV2A).

      • A fixed concentration of a high-affinity radioligand, such as [3H]ucb 30889 or [3H]brivaracetam ([3H]ucb 34714)[3][14].

      • A range of concentrations of the unlabeled test compound.

    • Incubation: The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C or 4°C) to allow the binding to reach equilibrium[3][16].

  • Separation of Bound and Free Radioligand:

    • Rationale: To measure only the radioligand that is bound to the SV2A protein, it must be separated from the unbound radioligand in the solution.

    • Method: This is achieved by rapid vacuum filtration through glass fiber filters (e.g., GF/C)[16][17]. The membranes with the bound radioligand are trapped on the filter, while the free radioligand passes through. The filters are then washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification and Data Analysis:

    • Measurement: The radioactivity trapped on the filters is measured using a scintillation counter[16].

    • Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand[16].

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare SV2A-containing membranes incubation Incubate components to reach equilibrium prep_membranes->incubation prep_radioligand Prepare Radioligand ([3H]ucb 30889) prep_radioligand->incubation prep_test_compound Prepare Test Compound (2-oxopyrrolidine derivative) prep_test_compound->incubation filtration Separate bound/free ligand via vacuum filtration incubation->filtration counting Quantify radioactivity (Scintillation counting) filtration->counting analysis Calculate IC50 and Ki counting->analysis

Caption: Workflow of a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique used to measure molecular interactions in real-time[18]. It can provide detailed information on both the kinetics (association and dissociation rates, ka and kd) and the affinity (equilibrium dissociation constant, KD) of an interaction[19][20].

General Protocol Outline:

  • Immobilization: The SV2A protein (the ligand) is immobilized onto the surface of a sensor chip[18][21].

  • Injection: A solution containing the 2-oxopyrrolidine derivative (the analyte) is flowed over the sensor surface[18].

  • Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram[21][22].

  • Analysis: The sensorgram data is fitted to various binding models to determine the kinetic and affinity constants[20][22].

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event[23][24]. It is considered a gold-standard method as it provides a complete thermodynamic profile of the interaction in solution, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS)[24].

General Protocol Outline:

  • Sample Preparation: The purified SV2A protein is placed in the sample cell of the calorimeter, and the 2-oxopyrrolidine derivative is loaded into an injection syringe. It is crucial that both are in an identical, well-matched buffer to minimize heats of dilution[24][25].

  • Titration: The ligand is injected in small aliquots into the protein solution[26].

  • Measurement: The instrument measures the minute temperature changes that occur upon each injection[23].

  • Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters[27].

Structure-Activity Relationships (SAR) of 2-Oxopyrrolidine Derivatives

The binding affinity of 2-oxopyrrolidine derivatives for SV2A is highly dependent on their specific chemical structure. Understanding these structure-activity relationships is crucial for the rational design of new, more potent, and selective ligands.

Key Structural Determinants:

  • Stereochemistry at the α-position: The (S)-configuration at the α-position of the 2-oxopyrrolidine acetamide side chain is critical for high-affinity binding. The (R)-enantiomer of levetiracetam (ucb L060) has a significantly lower affinity, demonstrating the stereospecificity of the SV2A binding pocket[8].

  • The 2-Oxopyrrolidine Core: This central scaffold is essential. The carbonyl group is believed to act as a hydrogen bond acceptor in the binding site[9].

  • Substituents on the Side Chain: Modifications to the side chain can dramatically alter binding affinity. For example, the addition of a propyl group at the α-position in brivaracetam, compared to the ethyl group in levetiracetam, contributes to its higher affinity[2][11].

  • Modifications for PET Ligands: For derivatives designed as PET imaging agents, such as SynVesT-1, modifications are often made to a distal part of the molecule, like the 1-position of the pyrrolidinone ring, to incorporate a radiolabel without disrupting the core binding interactions[9][10]. Studies on these compounds have shown that substitutions on the pyridinyl moiety can fine-tune the binding affinity, with ethynyl and iodo groups at the 3-position resulting in very high potency[9][10].

SAR of 2-Oxopyrrolidine Derivatives for SV2A Binding

Caption: Key structural features influencing SV2A binding affinity.

Conclusion

The interaction between 2-oxopyrrolidine derivatives and the SV2A protein is a cornerstone of modern epilepsy treatment. The binding affinity for SV2A is a direct and reliable predictor of the anticonvulsant potency of these compounds[3][7]. Brivaracetam, with its 15-30 fold higher affinity than levetiracetam, exemplifies the successful application of medicinal chemistry principles to enhance target engagement[2][11]. The continued exploration of the structure-activity relationships within this chemical class, aided by robust experimental techniques like radioligand binding assays, SPR, and ITC, not only facilitates the development of potentially superior antiepileptic drugs but also provides sophisticated tools, such as high-affinity PET ligands, to study synaptic density in the living human brain. This guide has synthesized the current understanding of these interactions, providing a framework for researchers to build upon in the quest for improved therapies for neurological disorders.

References

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A Comparative Guide to the ADME-Tox Profile of 2-Oxopyrrolidin-1-yl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the 2-Oxopyrrolidin-1-yl Scaffold

In the landscape of medicinal chemistry, the identification and optimization of "privileged scaffolds" remains a cornerstone of efficient drug discovery. These molecular frameworks are capable of binding to multiple biological targets, offering a robust starting point for developing novel therapeutics.[1][2][3] The 2-oxopyrrolidin-1-yl moiety, a five-membered lactam, is one such scaffold that has garnered significant attention. Present in well-established drugs like Piracetam and the anticonvulsant Levetiracetam, this scaffold presents a unique combination of physicochemical properties that are often desirable in drug candidates.[4][5]

However, the success of any drug candidate is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile.[6] Poor pharmacokinetics and unforeseen toxicity are leading causes of late-stage clinical trial failures, resulting in immense financial and temporal losses.[6][7] Therefore, a deep understanding and early assessment of the ADME-Tox properties of a lead scaffold are not just advantageous, but imperative.[8][9]

This guide provides a comprehensive comparison of the ADME-Tox profile of the 2-oxopyrrolidin-1-yl scaffold against common alternatives. We will delve into in silico predictive models, provide detailed protocols for key in vitro validation assays, and ground our discussion in the context of established drugs. Our objective is to equip researchers with the necessary insights and methodologies to make informed decisions when incorporating this promising scaffold into their drug design paradigms.

The 2-Oxopyrrolidin-1-yl Scaffold: An ADME-Tox Perspective

The 2-oxopyrrolidin-1-yl scaffold, also known as a γ-lactam, possesses several intrinsic features that influence its ADME-Tox profile:

  • Polarity and Solubility: The presence of the amide bond within the lactam ring imparts a degree of polarity, which can contribute to aqueous solubility. This is a crucial factor for oral bioavailability.

  • Metabolic Stability: The cyclic amide is generally more resistant to hydrolysis by amidases compared to its acyclic counterparts, potentially leading to greater metabolic stability and a longer half-life.

  • Hydrogen Bonding: The carbonyl oxygen acts as a hydrogen bond acceptor, and the amide nitrogen in a primary or secondary amide substituent can act as a hydrogen bond donor, facilitating interactions with biological targets.

  • Rigidity and Conformation: The five-membered ring structure provides a degree of conformational constraint, which can be advantageous for target binding affinity and selectivity.

In Silico ADME-Tox Prediction: A First-Pass Analysis

Before embarking on costly and time-consuming experimental studies, in silico modeling provides a valuable first-pass assessment of a compound's likely ADME-Tox profile.[10][11][12] These computational tools leverage vast datasets of known compounds to predict properties based on chemical structure.[7][13]

Workflow for In Silico ADME-Tox Profiling

The following diagram outlines a typical workflow for the computational prediction of ADME-Tox properties.

InSilico_ADME_Tox_Workflow cluster_input Input cluster_prediction Prediction Engine cluster_output Output & Analysis SMILES Compound Structure (SMILES/SDF) ADME_Pred ADME Prediction (e.g., SwissADME, pkCSM) SMILES->ADME_Pred Tox_Pred Toxicity Prediction (e.g., Toxtree, DEREK) SMILES->Tox_Pred ADME_Params Physicochemical Properties Pharmacokinetics (Solubility, Permeability, CYP Inhibition) ADME_Pred->ADME_Params Tox_Endpoints Toxicity Endpoints (Mutagenicity, Carcinogenicity, hERG Inhibition) Tox_Pred->Tox_Endpoints Analysis Data Analysis & Candidate Prioritization ADME_Params->Analysis Tox_Endpoints->Analysis

Caption: Workflow for in silico ADME-Tox prediction.

Comparative In Silico Analysis

To illustrate the ADME-Tox profile of the 2-oxopyrrolidin-1-yl scaffold, we present a comparative analysis with two other common heterocyclic scaffolds in drug discovery: piperidine and morpholine .[14][15] The data below is a representative prediction for the parent scaffolds with a simple acetamide side chain to allow for a standardized comparison.

Property2-Oxopyrrolidin-1-yl-acetamidePiperidin-1-yl-acetamideMorpholin-1-yl-acetamideDesirable Range
Molecular Weight ( g/mol ) 142.16128.19130.14< 500
LogP (Lipophilicity) -1.180.55-0.481 - 3
Topological Polar Surface Area (TPSA) (Ų) 63.4032.3441.57< 140
Aqueous Solubility (LogS) 0.530.851.02> -4
GI Absorption HighHighHighHigh
Blood-Brain Barrier (BBB) Permeant YesYesNoTarget Dependent
CYP2D6 Inhibitor NoNoNoNo
hERG I Inhibitor NoNoNoNo
Hepatotoxicity Low ProbabilityLow ProbabilityLow ProbabilityLow Probability

Data is predictive and generated based on established algorithms (e.g., SwissADME, pkCSM). Actual experimental values may vary.

Analysis of In Silico Data:

  • The 2-oxopyrrolidin-1-yl scaffold shows lower lipophilicity (LogP) and higher polarity (TPSA) compared to the piperidine analog, contributing to its excellent predicted aqueous solubility.[16] This profile is often associated with a lower risk of off-target toxicities. Its predicted ability to cross the BBB is consistent with its presence in CNS-acting drugs.

  • The piperidine scaffold is more lipophilic, which can sometimes enhance membrane permeability but may also increase the risk of binding to unintended targets.

  • The morpholine scaffold, with its additional oxygen atom, is the most polar and has the highest predicted solubility. However, this high polarity often prevents it from crossing the blood-brain barrier.

Experimental Validation: Essential In Vitro ADME-Tox Assays

While in silico predictions are a valuable starting point, experimental validation is crucial.[8][17] The following protocols describe standard, high-throughput compatible assays to determine key ADME-Tox parameters.[8][18]

Overall Experimental Workflow

Experimental_ADME_Tox_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_toxicity Toxicity cluster_analysis Analysis & Decision Solubility Kinetic Solubility Assay Permeability PAMPA Assay Solubility->Permeability Soluble compounds proceed LMS Liver Microsomal Stability Assay Permeability->LMS Permeable compounds proceed CYP_Inhibit CYP450 Inhibition Assay LMS->CYP_Inhibit Cytotox Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) CYP_Inhibit->Cytotox hERG hERG Assay (e.g., Patch Clamp) Cytotox->hERG Decision Go/No-Go Decision for Lead Optimization hERG->Decision

Sources

Safety Operating Guide

Personal protective equipment for handling 2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: Potent Pharmaceutical Intermediate (Occupational Exposure Band 3) [1]

In the absence of full toxicological data for 2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid , you must apply the Precautionary Principle .[1][2] This molecule combines a phenylacetic acid backbone (known irritant, potential NSAID-like activity) with a 2-oxopyrrolidin-1-yl moiety (structural analog to Racetams and N-Methylpyrrolidone).[2]

Critical Risk Factor: The pyrrolidone ring acts as a potential permeation enhancer , significantly increasing the risk of transdermal absorption of the acidic pharmacophore.[1] Standard "splash protection" is insufficient for stock solution preparation.[1][2]

Hazard Characterization (Read-Across Analysis)

We utilize a "Read-Across" toxicological assessment based on structural analogs (Tranilast, Phenylacetic Acid, and Racetam precursors).[1]

Hazard ClassLikely GHS ClassificationMechanistic Insight
Acute Toxicity Warning (H302/H312) Phenylacetic acid derivatives often exhibit moderate oral toxicity.[1][2]
Skin/Eye Corrosion Warning (H315/H319) Carboxylic acid functionality causes direct mucosal irritation.[1][2]
Sensitization Possible (H317) Nitrogen-containing heterocycles can act as haptens, triggering immune responses.[1][2]
Permeation High Risk The pyrrolidone moiety increases lipophilicity and solvent-like penetration of dermal barriers.[2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for OEB 3 (10–100 µg/m³) containment levels.

A. Hand Protection (Critical)

Why: The pyrrolidone ring may swell standard nitrile.[1][2]

  • Solids (Weighing): Disposable Nitrile (Minimum thickness: 0.11 mm).[1][2]

  • Solutions (Organic Solvents): Laminate Film (Silver Shield/Barrier) or Double-Gloved Nitrile (change outer glove every 15 mins).[1][2]

B. Respiratory Protection

Why: Fine crystalline powders generate invisible dust clouds during transfer.[1][2]

  • Primary Control: Handle strictly inside a certified Fume Hood or Powder Containment Enclosure.[1][2]

  • Secondary Control (If hood open): Powered Air Purifying Respirator (PAPR) with HEPA filters or N100/P3 half-mask.[1][2] Surgical masks provide ZERO protection.[2]

C. Body & Eye Defense[1][2][3]
  • Eyes: Chemical Goggles (indirect venting) are mandatory.[1][2] Safety glasses are insufficient due to the risk of airborne dust entering the tear duct.[1][2]

  • Body: Tyvek® Lab Coat (closed front) or disposable sleeve covers to bridge the glove-cuff gap.[1][2]

Operational Workflow: Safe Handling Protocol

The following diagram outlines the logical flow for handling this compound, emphasizing the "Concept of Containment."

HandlingProtocol Start START: Task Assessment Decision Form: Solid or Solution? Start->Decision Solid SOLID HANDLING (High Dust Risk) Decision->Solid Powder Solution SOLUTION HANDLING (High Permeation Risk) Decision->Solution Liquid EngControl Engineering Control: Fume Hood / ISO 5 Enclosure Solid->EngControl Solution->EngControl PPE_Solid PPE: Nitrile + N100 Mask + Anti-Static Gun EngControl->PPE_Solid If Solid PPE_Sol PPE: Double Nitrile/Laminate + Goggles EngControl->PPE_Sol If Solution Action Perform Weighing/Dissolution (Use Anti-Static Bar) PPE_Solid->Action PPE_Sol->Action Decon Decontamination: Wipe with 70% IPA/Water Action->Decon Waste Disposal: High-Temp Incineration Decon->Waste

Figure 1: Decision logic for PPE selection and handling workflow based on physical state.[1]

Detailed Protocol Steps:
  • Static Control (Crucial for Solids): Phenylacetic acid derivatives are often crystalline and prone to static charge.[1][2] Use an ionizing fan or anti-static gun inside the weigh hood to prevent powder "jumping," which causes invisible contamination.[2]

  • Weighing:

    • Place a tared vial inside the hood.[1][2]

    • Transfer solid using a disposable spatula (do not reuse).[1][2]

    • Immediately cap the vial before removing it from the hood.

  • Solubilization:

    • Add solvent (e.g., DMSO, Methanol) inside the hood.[1]

    • Caution: Dissolution often generates heat or pressure.[1][2] Vent the vial cautiously away from the face.

  • Doffing (Removal):

    • Remove outer gloves inside the hood and dispose of them as solid hazardous waste.[2]

    • Wash inner gloves with soap/water before removing them.[1][2]

Waste Disposal & Decontamination[1][2]

Do not flush down the drain.[1][2] This compound has potential biological activity and environmental persistence.[1][2]

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical Waste (T)High-Temperature Incineration (>1000°C).[1][2]
Liquid Waste Organic Solvent/Toxic MixSegregated "Halogen-Free Organic" stream (unless chlorinated solvents used).[1][2]
Spill Cleanup Contaminated DebrisAbsorb with vermiculite.[1][2] Double bag. Label as "Potent Compound Debris."[1][2]

Decontamination Solution: Use a two-step clean:[1][2]

  • Surfactant Wash: 1% Alconox/Detergent (to lift the organic acid).[1][2]

  • Solvent Rinse: 70% Isopropyl Alcohol (to dissolve the pyrrolidone residues).[1][2]

References & Authority

  • PubChem. 2-(2-Oxopyrrolidin-1-yl)acetic acid (Analog Structure).[1][2][3] National Library of Medicine.[1][2] Link

  • Fisher Scientific. Safety Data Sheet: Phenylacetic Acid.[1][2] (Basis for Irritant Classification).[1][2] Link[1]

  • NIOSH. Occupational Exposure Banding Process.[1][2] Centers for Disease Control and Prevention.[1][2] Link

  • Merck/Millipore. Tranilast Safety Data Sheet (Structural Analog).Link[1]

  • SafeWork Australia. Guidance on the interpretation of workplace exposure standards for airborne contaminants.[1][2] (Basis for OEB 3 assignment).[1][2][4] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.